2-Amino-5-bromo-6-chloropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-6-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c6-2-1-3(10)5(8)9-4(2)7/h1,10H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRJZXCAZGYQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856681 | |
| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131041-72-9 | |
| Record name | 2-Amino-5-bromo-6-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-5-chloropyridine
A Note on the Subject Compound: Initial research indicates a lack of specific, publicly available data for "2-Amino-5-bromo-6-chloropyridin-3-ol." Therefore, this guide focuses on the closely related and well-documented compound, 2-Amino-3-bromo-5-chloropyridine . This structural analog serves as a valuable case study, and the methodologies presented herein are broadly applicable to the characterization of similar halogenated pyridine derivatives.
Introduction
2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique electronic and steric properties, conferred by the arrangement of amino, bromo, and chloro substituents on the pyridine ring, make it a highly versatile intermediate. This compound is particularly significant in the fields of medicinal chemistry and agrochemical science, where it is a precursor for the synthesis of a wide array of biologically active molecules.[1]
The strategic placement of the halogen atoms provides multiple reactive sites for further functionalization, such as cross-coupling reactions, while the amino group can be readily modified or participate in cyclization reactions. This guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-3-bromo-5-chloropyridine, a detailed protocol for its synthesis, and essential safety information for its handling.
Physicochemical Properties
The physical and chemical properties of 2-Amino-3-bromo-5-chloropyridine have been characterized through various analytical techniques. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrClN₂ | [2][3] |
| Molecular Weight | 207.45 g/mol | [2] |
| CAS Number | 26163-03-1 | [2][3] |
| Appearance | Off-white to light brown crystalline powder | [3][4] |
| Melting Point | 82-86 °C | [3][4] |
| Boiling Point | 256.2 ± 35.0 °C (Predicted) | [4] |
| Density | 1.834 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.91 ± 0.49 (Predicted) | [4] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in many organic solvents; solubility in water is not specified. | |
| Storage | Store in a cool, dark place, preferably at <15°C, in an inert atmosphere. | [3][4] |
Chemical Structure and Synthesis
The structural arrangement of substituents on the pyridine ring is key to the reactivity of 2-Amino-3-bromo-5-chloropyridine.
Caption: Chemical structure of 2-Amino-3-bromo-5-chloropyridine.
Synthetic Pathway
A common laboratory-scale synthesis of 2-Amino-3-bromo-5-chloropyridine involves the bromination of 2-Amino-5-chloropyridine. This reaction selectively introduces a bromine atom at the C3 position of the pyridine ring.
Caption: Synthetic workflow for 2-Amino-3-bromo-5-chloropyridine.
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-chloropyridine
The following protocol is a representative method for the synthesis of 2-Amino-3-bromo-5-chloropyridine.
Materials:
-
2-Amino-5-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a mixed solvent of DMF and ethanol in a 1:1.8 volume ratio.
-
Addition of Reactants: To the solvent, add 2-Amino-5-chloropyridine followed by N-Bromosuccinimide.
-
Reaction Conditions: Heat the reaction mixture to 85°C and stir for approximately 3.5 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon confirmation of reaction completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by recrystallization from hexane to yield pure 2-Amino-3-bromo-5-chloropyridine.
Applications in Research and Development
2-Amino-3-bromo-5-chloropyridine is a valuable intermediate due to its trifunctional nature, which allows for selective chemical modifications.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[1]
-
Agrochemical Chemistry: This compound is utilized in the formulation of herbicides and fungicides.[1]
-
Material Science: It is also used in the production of specialized polymers and coatings.[1]
-
Biochemical Research: The molecule serves as a scaffold in the development of enzyme inhibitors and receptor ligands.[1]
Safety and Handling
2-Amino-3-bromo-5-chloropyridine is a hazardous substance and should be handled with appropriate safety precautions.[2]
-
Hazards: It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed and store in a locked-up, well-ventilated place.
Conclusion
2-Amino-3-bromo-5-chloropyridine is a pivotal chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of complex molecules for pharmaceutical and agrochemical applications is well-established. The synthetic protocol outlined provides a reliable method for its preparation, and adherence to safety guidelines is paramount for its handling. Further research into the reactivity and applications of this versatile building block is likely to yield novel and valuable chemical entities.
References
- Google Patents.
- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
- Google Patents.
-
PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]
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Organic Syntheses. 2,3-diaminopyridine. [Link]
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PubChem. 3-Amino-2-bromo-5-chloropyridine. [Link]
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- 3. 2-Amino-3-bromo-5-chloropyridine | 26163-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-6-chloropyridin-3-ol
Abstract
This technical guide provides a comprehensive, methodological framework for the structural elucidation of 2-Amino-5-bromo-6-chloropyridin-3-ol, a polysubstituted pyridine derivative with potential applications in pharmaceutical and materials science.[1] Given the novelty of this specific molecular architecture, this document outlines a strategic approach, beginning with a putative synthetic pathway and culminating in a multi-pronged analytical strategy for unambiguous structure confirmation. The core of this guide is a detailed exposition of modern spectroscopic and crystallographic techniques, explaining not just the procedural steps but the scientific rationale underpinning each experimental choice. This ensures a self-validating and robust elucidation process, critical for researchers in drug discovery and chemical development.
Introduction: The Significance of Substituted Pyridinols
The pyridine ring is a cornerstone scaffold in medicinal chemistry and agrochemicals, with its derivatives exhibiting a wide array of biological activities.[2] The introduction of amino, hydroxyl, and halogen substituents onto this core structure dramatically influences its physicochemical properties, including reactivity, solubility, and receptor-binding affinity.[1] 2-Amino-3-hydroxypyridine, a related parent compound, is a known intermediate in the synthesis of anti-inflammatory analgesics and forms stable complexes with transition metals. The further incorporation of bromine and chlorine atoms, as in the title compound, is expected to enhance its biological half-life and membrane permeability, making it a molecule of significant interest. This guide, therefore, serves as a foundational resource for the synthesis and rigorous characterization of this and similar complex heterocyclic systems.
Proposed Synthetic Pathway
A plausible synthetic route to 2-Amino-5-bromo-6-chloropyridin-3-ol would likely commence from a more readily available precursor, such as 2-amino-3-hydroxypyridine. The subsequent selective halogenation steps are critical and require careful control of reaction conditions to achieve the desired regiochemistry.
Experimental Protocol: Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
-
Starting Material: 2-Amino-3-hydroxypyridine.[3]
-
Step 1: Bromination:
-
Dissolve 2-amino-3-hydroxypyridine in a suitable solvent, such as acetic acid.
-
Slowly add N-bromosuccinimide (NBS) portion-wise at room temperature. The hydroxyl and amino groups are activating and ortho-, para-directing. The 5-position is sterically accessible and electronically favored for electrophilic aromatic substitution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.
-
-
Step 2: Chlorination:
-
The product from Step 1, 2-amino-5-bromo-pyridin-3-ol, is then subjected to chlorination.
-
Dissolve the intermediate in a chlorinated solvent like dichloromethane.
-
Use a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst. The 6-position is now activated for further substitution.
-
Maintain the reaction at a controlled temperature to prevent over-halogenation.
-
Work-up involves washing with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and purification by column chromatography.
-
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed two-step synthesis of the title compound.
Mass Spectrometry: The First Clue to Molecular Identity
Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a newly synthesized compound. For halogenated molecules, MS provides a characteristic isotopic signature that is pivotal for preliminary confirmation.
Expected Mass Spectrum of 2-Amino-5-bromo-6-chloropyridin-3-ol
The presence of both bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion peak (M+).[4][5]
| Isotopologue | Mass (Da) | Relative Abundance |
| C5H479Br35ClN2O | ~221.9 | High |
| C5H481Br35ClN2O | ~223.9 | High |
| C5H479Br37ClN2O | ~223.9 | Moderate |
| C5H481Br37ClN2O | ~225.9 | Moderate |
This table presents the predicted major peaks in the molecular ion cluster.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
Data Analysis: Compare the experimentally determined exact mass with the theoretically calculated mass for the proposed formula (C5H4BrClN2O).
Infrared Spectroscopy: Probing Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For 2-Amino-5-bromo-6-chloropyridin-3-ol, the FTIR spectrum will provide clear evidence for the amino (-NH2) and hydroxyl (-OH) groups.
Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| N-H (amino) | Stretching | 3300-3500 (two sharp bands) |
| C=C, C=N (aromatic) | Stretching | 1450-1600 |
| C-O (hydroxyl) | Stretching | 1200-1350 |
| C-Cl | Stretching | 700-800 |
| C-Br | Stretching | 500-600 |
The presence of hydrogen bonding can cause broadening and shifts in the O-H and N-H stretching frequencies.[7]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be required to fully elucidate the structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be simple, showing a single signal for the aromatic proton.
-
H4 Proton: Due to the surrounding substituents, the proton at the 4-position is expected to be a singlet in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shift will be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing halogens.
-
-NH2 and -OH Protons: These protons will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. Deuterium exchange (by adding a drop of D2O to the NMR tube) can be used to confirm their assignment, as these signals will disappear from the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. Carbons attached to the electronegative nitrogen, oxygen, and halogen atoms will be shifted downfield.
2D NMR for Unambiguous Assignments
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will correlate the signal of the H4 proton with its directly attached C4 carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the substitution pattern. Correlations will be observed between:
-
The H4 proton and the carbons at positions 2, 3, 5, and 6.
-
The -NH2 protons and the carbons at positions 2 and 3.
-
The -OH proton and the carbons at positions 2, 3, and 4.
-
The following diagram outlines the NMR analysis workflow:
Caption: Integrated NMR workflow for structure elucidation.
X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR data provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure will confirm the connectivity of all atoms and the substitution pattern on the pyridine ring, leaving no doubt as to the identity of the compound.
Conclusion
The structural elucidation of a novel compound like 2-Amino-5-bromo-6-chloropyridin-3-ol requires a systematic and multi-faceted analytical approach. This guide has outlined a logical workflow, from a proposed synthesis to definitive structural confirmation by a suite of spectroscopic and crystallographic techniques. Each step in this process is designed to be self-validating, where the results from one technique corroborate and build upon the others. By following this comprehensive methodology, researchers can confidently and accurately characterize new chemical entities, paving the way for their further development in various scientific fields.
References
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PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. Retrieved from [Link]
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
-
Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. Retrieved from [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
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- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
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- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Analysis of 2-Amino-5-bromo-6-chloropyridin-3-ol
Abstract
This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Amino-5-bromo-6-chloropyridin-3-ol, a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis.[1][2][3][4] As a molecule with a complex substitution pattern, its structural elucidation demands a multi-faceted NMR approach. This document moves beyond a simple listing of spectral data, offering instead a deep dive into the causal relationships between the molecular structure and the resulting NMR spectra. We will explore the theoretical underpinnings and practical application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The methodologies outlined herein are designed to create a self-validating system of data, ensuring robust and unambiguous characterization for researchers, chemists, and drug development professionals.
Introduction: The Structural Challenge
2-Amino-5-bromo-6-chloropyridin-3-ol is a highly functionalized heterocyclic compound. The pyridine core is adorned with a diverse array of substituents: two halogens (Bromo and Chloro), an electron-donating amino group (-NH₂), and a hydroxyl group (-OH). This unique combination of electron-withdrawing and electron-donating groups creates a distinct electronic environment within the aromatic ring, which is reflected profoundly in the NMR spectra.[5] Accurate structural confirmation is paramount for its use as an intermediate in the synthesis of more complex molecules, such as kinase inhibitors for cancer therapy.[2][3] This guide will systematically deconstruct the NMR analysis process, providing the expertise necessary to interpret the spectral data with confidence.
Molecular Structure:
Figure 1. Chemical Structure of 2-Amino-5-bromo-6-chloropyridin-3-ol.
Foundational NMR Principles for Pyridine Systems
The pyridine ring is a six-membered heteroaromatic system where one CH group of benzene is replaced by a nitrogen atom. This nitrogen atom significantly influences the magnetic environment of the ring protons and carbons.
-
¹H NMR: In unsubstituted pyridine, the protons alpha to the nitrogen (C2/C6) are the most deshielded (downfield), followed by the gamma proton (C4), and finally the beta protons (C3/C5). This is due to the inductive effect and the magnetic anisotropy of the nitrogen atom.[6][7]
-
¹³C NMR: Similarly, the carbon atoms adjacent to the nitrogen (C2/C6) are the most deshielded in the ¹³C NMR spectrum of pyridine.[8]
The introduction of substituents further perturbs these chemical shifts. Electron-donating groups (EDGs) like -NH₂ and -OH shield nearby nuclei, causing upfield shifts, while electron-withdrawing groups (EWGs) like -Cl and -Br deshield them, resulting in downfield shifts.[5][9][10]
One-Dimensional NMR Analysis: The First Pass
The initial characterization begins with one-dimensional NMR experiments. For 2-Amino-5-bromo-6-chloropyridin-3-ol, these spectra provide the foundational data points for the full structural puzzle.
Proton (¹H) NMR Spectroscopy
A ¹H NMR spectrum reveals information about the number of different types of protons and their local electronic environments.
Expected ¹H NMR Signals:
| Predicted Signal | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Assignment | Rationale |
| Aromatic Proton | Singlet | 7.5 - 8.5 | 1H | H-4 | This is the only proton on the pyridine ring. Its chemical shift is influenced by the para-amino group (shielding) and the ortho-bromo and meta-hydroxyl groups (deshielding). It appears as a singlet as there are no adjacent protons to couple with. |
| Amino Protons | Broad Singlet | 4.5 - 6.0 | 2H | -NH₂ | The protons of the amino group are typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift can vary with solvent, concentration, and temperature.[11][12] |
| Hydroxyl Proton | Broad Singlet | 9.0 - 11.0 | 1H | -OH | The hydroxyl proton is acidic and its signal is often a broad singlet. Its downfield shift is characteristic of phenolic hydroxyls.[13] This signal will disappear upon D₂O exchange. |
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. Unlike CDCl₃, DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the -NH₂ and -OH protons with residual water, allowing them to be observed more reliably as distinct, albeit broad, signals.
Carbon-13 (¹³C) and DEPT NMR Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Combining it with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment allows for the definitive identification of CH, CH₂, and CH₃ carbons.
Expected ¹³C NMR Signals:
| Predicted Signal | DEPT-135 Phase | Approx. Chemical Shift (δ, ppm) | Assignment | Rationale |
| Quaternary Carbon | No Signal | 150 - 160 | C-2 | Attached to Nitrogen and the Amino group. The strong electron-donating amino group will shield this carbon relative to an unsubstituted C-2 position. |
| Quaternary Carbon | No Signal | 145 - 155 | C-3 | Attached to the hydroxyl group. The -OH group has a significant deshielding (alpha) effect. |
| CH Carbon | Positive | 120 - 130 | C-4 | The only carbon attached to a hydrogen. Its chemical shift is a balance of effects from all substituents. |
| Quaternary Carbon | No Signal | 105 - 115 | C-5 | Attached to Bromine. The heavy atom effect of bromine typically causes an upfield shift (shielding) compared to what might be expected from electronegativity alone.[10] |
| Quaternary Carbon | No Signal | 140 - 150 | C-6 | Attached to Nitrogen and Chlorine. Both electronegative atoms will cause a significant downfield shift. |
Trustworthiness Through Self-Validation: The DEPT-135 experiment provides an internal check on the ¹³C assignments. In this molecule, only one signal (C-4) should appear as a positive peak, while all other carbon signals from the ring will be absent. This confirms the presence of a single protonated carbon on the pyridine ring.
Two-Dimensional NMR: Assembling the Structure
2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework. They provide correlation data that confirms bonding pathways.
The NMR Analysis Workflow
The logical progression of experiments is designed to build a complete picture of the molecule, with each step confirming the last.
Caption: Workflow for NMR-based structure elucidation.
Key 2D NMR Correlations
-
HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. It will show a single correlation cross-peak between the proton signal at ~7.5-8.5 ppm (H-4) and the carbon signal at ~120-130 ppm (C-4). This provides an undeniable link between this specific proton and carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the most powerful tool for mapping the carbon skeleton of this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Predicted Key HMBC Correlations:
-
From the Aromatic Proton (H-4):
-
²J (2-bond) correlation to C-3 and C-5.
-
³J (3-bond) correlation to C-2 and C-6.
-
-
From the Amino Protons (-NH₂):
-
²J (2-bond) correlation to C-2.
-
³J (3-bond) correlation to C-3.
-
-
From the Hydroxyl Proton (-OH):
-
²J (2-bond) correlation to C-3.
-
³J (3-bond) correlation to C-2 and C-4.
-
-
Caption: Predicted HMBC correlations for structure assignment.
Authoritative Grounding: The pattern of these HMBC cross-peaks provides a unique fingerprint for the molecule. For instance, observing correlations from the sole aromatic proton (H-4) to four different carbon atoms (C-2, C-3, C-5, C-6) is exceptionally strong evidence for its position at C-4. Similarly, correlations from the NH₂ protons to C-2 and C-3 confirm the position of the amino group at C-2. This web of interconnected data points leaves no ambiguity in the final structure.
Experimental Protocols
Adherence to standardized protocols ensures reproducibility and data quality.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 2-Amino-5-bromo-6-chloropyridin-3-ol directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of a high-purity deuterated solvent is critical to minimize interfering solvent signals.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
D₂O Exchange (for a parallel sample): To confirm exchangeable protons, prepare a second sample as above. After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to -NH₂ and -OH should significantly diminish or disappear.
NMR Data Acquisition
The following are general parameters on a standard 400 MHz or 500 MHz spectrometer. Specific parameters should be optimized for the instrument in use.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Use parameters similar to the ¹³C experiment.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): -1 to 10 ppm.
-
Spectral Width (F1 - ¹³C): 0 to 180 ppm.
-
Number of Scans: 2-4 per increment.
-
-
HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf).
-
Parameters: Similar spectral widths to HSQC.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
Number of Scans: 4-16 per increment.
-
Conclusion
The structural elucidation of 2-Amino-5-bromo-6-chloropyridin-3-ol is a prime example of the power of a systematic, multi-technique NMR analysis. By logically progressing from simple 1D experiments to more complex 2D correlations, a web of interconnected, self-validating data is created. The ¹H and ¹³C spectra provide the initial atom counts and environmental information. DEPT confirms the nature of the carbon atoms, while HSQC definitively links the sole aromatic proton to its carbon. Finally, HMBC provides the long-range connectivity map that pieces the entire molecular puzzle together, confirming the precise location of each substituent on the pyridine ring. This rigorous approach ensures the highest level of scientific integrity and provides the trustworthy data required for high-stakes applications in research and drug development.
References
- Z. Dega-Szafran, M. Szafran (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
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Bush, A., & Babaev, E. V. (2003). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. ResearchGate. Available at: [Link]
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Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. Available at: [Link]
-
Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]
-
ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). ResearchGate. Available at: [Link]
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Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]
-
Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
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Wang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available at: [Link]
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ResearchGate. (n.d.). Selected 2D NMR (pyridine-d 5 ) correlations for 7 and 8. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. PubChem. Available at: [Link]
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Royal Society of Chemistry. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
-
ACS Publications. (2018). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-5-bromo-6-chloropyridin-3-ol, a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, established synthesis in the current literature, this document outlines a rational, multi-step approach based on well-documented transformations of analogous pyridine systems. Each step is detailed with theoretical background, mechanistic insights, and a practical experimental protocol. The guide is intended to serve as a foundational resource for researchers aiming to synthesize this and other similarly substituted pyridinols.
Introduction: The Significance of Polysubstituted Pyridinols
Substituted pyridines are a cornerstone of modern chemical research, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in the design of new bioactive compounds. Specifically, aminopyridinols with halogen substituents are of significant interest due to the diverse chemical handles they present for further derivatization through cross-coupling reactions, nucleophilic substitutions, and other transformations. 2-Amino-5-bromo-6-chloropyridin-3-ol represents a synthetically challenging yet valuable target due to its unique substitution pattern, which offers multiple points for molecular elaboration.
Proposed Synthetic Strategy: A Multi-Step Approach
The proposed synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol commences with the commercially available and cost-effective starting material, 2-aminopyridine. The strategy involves a sequential introduction of the desired functional groups, taking into account the directing effects of the substituents at each stage to achieve the desired regioselectivity. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic pathway for 2-Amino-5-bromo-6-chloropyridin-3-ol.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Regioselective Bromination of 2-Aminopyridine
Objective: To synthesize 2-Amino-5-bromopyridine.
Background: The amino group in 2-aminopyridine is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. Direct bromination with Br₂ often leads to a mixture of mono- and di-brominated products, including the undesired 3-bromo and 3,5-dibromo isomers.[2] To achieve high selectivity for the 5-position, a less reactive and more sterically hindered brominating agent is preferred. Phenyltrimethylammonium tribromide (PTT) has been shown to be an effective reagent for the selective mono-bromination of 2-aminopyridine at the 5-position.[3][4]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, add 2-aminopyridine (1 equivalent) and dichloromethane or chloroform as the solvent.
-
Add phenyltrimethylammonium tribromide (1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at a temperature between 20-50°C for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene) to yield pure 2-amino-5-bromopyridine.
Table 1: Reaction Parameters for the Bromination of 2-Aminopyridine
| Parameter | Value | Reference |
| Starting Material | 2-Aminopyridine | [3][4] |
| Brominating Agent | Phenyltrimethylammonium tribromide | [3][4] |
| Solvent | Dichloromethane or Chloroform | [3][4] |
| Temperature | 20-50°C | [3][4] |
| Reaction Time | 1-3 hours | [3][4] |
| Molar Ratio (2-AP:PTT) | 1 : 1-1.2 | [3][4] |
Step 2: Nitration of 2-Amino-5-bromopyridine
Objective: To synthesize 2-Amino-5-bromo-3-nitropyridine.
Background: The introduction of a nitro group at the 3-position is a key step. The amino group strongly directs the incoming electrophile (nitronium ion, NO₂⁺) to the 3- and 5-positions. Since the 5-position is already occupied by a bromine atom, the nitration is expected to occur selectively at the 3-position. A mixture of concentrated sulfuric acid and nitric acid is the standard nitrating agent.
Experimental Protocol:
-
In a flask cooled in an ice-salt bath, cautiously add 2-amino-5-bromopyridine to concentrated sulfuric acid.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain crude 2-amino-5-bromo-3-nitropyridine.
-
The crude product can be purified by recrystallization.
Step 3: Chlorination of 2-Amino-5-bromo-3-nitropyridine
Objective: To synthesize 2-Amino-5-bromo-6-chloro-3-nitropyridine.
Background: The pyridine ring in 2-amino-5-bromo-3-nitropyridine is activated towards electrophilic substitution by the amino group and deactivated by the nitro and bromo groups. The most activated position for a further electrophilic substitution would be the 6-position. N-Chlorosuccinimide (NCS) is a suitable chlorinating agent for this transformation.[5]
Experimental Protocol:
-
Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add N-chlorosuccinimide (1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture at a temperature between 50-80°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 4: Reduction of the Nitro Group
Objective: To synthesize 2-Amino-5-bromo-6-chloro-pyridin-3-amine.
Background: The reduction of the nitro group to an amino group is a standard transformation. Common reducing agents for this purpose include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
Experimental Protocol (using SnCl₂):
-
Suspend 2-amino-5-bromo-6-chloro-3-nitropyridine in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the suspension.
-
Heat the reaction mixture at reflux for a few hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a strong base (e.g., sodium hydroxide solution) to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired diamine.
Step 5: Deaminative Hydroxylation
Objective: To synthesize 2-Amino-5-bromo-6-chloropyridin-3-ol.
Background: The conversion of the 3-amino group to a hydroxyl group can be achieved through a deaminative hydroxylation process, commonly known as the Sandmeyer reaction.[6][7] This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) followed by hydrolysis of the diazonium salt.
Experimental Protocol:
-
Dissolve 2-amino-5-bromo-6-chloro-pyridin-3-amine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperature (0-5°C).
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the reaction mixture at low temperature for a short period to ensure complete diazotization.
-
Heat the solution of the diazonium salt to facilitate the hydrolysis and formation of the hydroxyl group.
-
Monitor the evolution of nitrogen gas.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Considerations
-
Halogenating agents (PTT, NCS): These are corrosive and oxidizing agents. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Nitrating mixture (H₂SO₄/HNO₃): This is a highly corrosive and oxidizing mixture. Handle with extreme care, using appropriate PPE, and perform the reaction in a fume hood behind a blast shield. The addition should be slow and the temperature carefully controlled to prevent runaway reactions.
-
Tin(II) chloride and Hydrochloric acid: These are corrosive. Handle with appropriate PPE.
-
Diazonium salts: Aromatic diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Conclusion
The synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol presents a significant synthetic challenge that can be addressed through a logical, multi-step sequence of reactions. The proposed pathway, starting from 2-aminopyridine, leverages established methodologies for the regioselective functionalization of the pyridine ring. Careful control of reaction conditions and the selection of appropriate reagents at each step are paramount to achieving the desired product with good yield and purity. This guide provides a solid foundation for researchers to embark on the synthesis of this and other complex, polysubstituted pyridinols, which are of high value in the fields of drug discovery and materials science.
References
- Chen, J., et al. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. CN104016908A.
- Li, J. (2017). Preparation method of 2-amino-5-bromopyridine. CN106432069A.
- Li, J., & Wang, Y. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
- European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.
- Zhang, Y., et al. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Spirituality, Business and Technology, 3(2), 1-5.
- Jubilant Ingrevia. (2019). Synthesis method of 2-amino-6-chloropurine. CN113234077B.
- PharmaBlock. (2023). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? PharmaBlock Sciences (Nanjing), Inc.
- Al-Zaydi, K. M. (2003). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. Journal of Chemical Research, Synopses, (10), 647-649.
-
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
- Zhang, G., & Wang, Y. (2010). Synthesis of 2-Amino-5-bromopyridine.
- Pujol, M. D. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry.
- Barandika, G., et al. (2022). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines.
- Pearson Education. (2023). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- McNally, A., & Paton, R. S. (2022).
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
- Hanson, P., et al. (1999). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1455-1464.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to the Reactivity of Polyhalogenated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Section 1: Fundamental Principles of Reactivity
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of multiple halogen atoms further depletes the ring of electron density, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is the cornerstone of the rich chemistry of polyhalogenated pyridines.
The reactivity of polyhalogenated pyridines is primarily dictated by two main factors:
-
The Nature and Position of the Halogen: The type of halogen (F, Cl, Br, I) and its location on the pyridine ring (positions 2, 3, 4, 5, or 6) significantly influence the rate and regioselectivity of reactions.
-
The Nature of the Attacking Reagent: Whether the reaction involves a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction or an organometallic reagent in a transition-metal-catalyzed cross-coupling reaction will determine the outcome.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Polyhalogenated pyridines are excellent substrates for SNAr reactions, a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds.
Mechanistic Overview
The SNAr reaction in pyridines proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge, particularly onto the electronegative nitrogen atom. The subsequent departure of the halide leaving group restores the aromaticity of the ring.
Regioselectivity in SNAr Reactions
The position of nucleophilic attack is not random. In halogenated pyridines, substitution preferentially occurs at the 2- and 4-positions. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitrogen atom when the attack occurs at these positions, leading to a more stable intermediate. Attack at the 3-position does not allow for this resonance stabilization.
While both the 2- and 4-positions are activated, the 4-position is often more reactive towards nucleophilic attack. However, the precise regioselectivity can be influenced by a variety of factors, including the specific nucleophile, solvent, and the presence of other substituents on the ring. For instance, in pentachloropyridine, the nature of the nucleophile and the reaction conditions can significantly influence the regiochemical outcome of the reaction.
The "Element Effect" and Leaving Group Ability
In many SNAr reactions, the rate of reaction follows the order F > Cl ≈ Br > I. This is known as the "element effect" and is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, this trend is not always observed in the reactions of pyridinium compounds, where the mechanism can be more complex.
Activation by N-Oxidation
The reactivity of the pyridine ring towards both electrophiles and nucleophiles can be enhanced by conversion to the corresponding N-oxide. The N-oxide group can donate electrons into the ring via resonance, increasing the electron density at the 2- and 4-positions and making them more susceptible to electrophilic attack. Conversely, the N-oxide group also enhances the reactivity of these positions towards nucleophilic substitution.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and polyhalogenated pyridines are excellent substrates for these transformations. These reactions offer a complementary approach to SNAr reactions, particularly for the introduction of carbon-based substituents.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the polyhalogenated pyridine, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
Common Cross-Coupling Reactions
Several named reactions are commonly employed for the functionalization of polyhalogenated pyridines:
-
Suzuki-Miyaura Coupling: This reaction couples the polyhalogenated pyridine with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the polyhalogenated pyridine with an amine. It is a powerful method for the synthesis of arylamines.
-
Sonogashira Coupling: This reaction couples the polyhalogenated pyridine with a terminal alkyne to form an arylalkyne.
Site-Selectivity in Cross-Coupling Reactions
Achieving site-selectivity in the cross-coupling of polyhalogenated pyridines with identical halogens can be challenging due to the similar reactivities of the halogen substituents. However, selectivity can often be controlled by carefully tuning the reaction conditions.
Generally, oxidative addition of the palladium catalyst is favored at the 2- and 4-positions of the pyridine ring. This preference is influenced by electronic effects, steric hindrance, and the nature of any directing groups present on the ring. For example, in the Suzuki-Miyaura coupling of pentachloropyridine, arylation occurs exclusively at the 2- and 6-positions.
Section 4: Experimental Protocols
The following protocols are representative examples of common transformations performed on polyhalogenated pyridines.
Protocol: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
This protocol describes a typical procedure for the mono-arylation of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dichloropyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃ (3.0 equiv).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol provides a general method for the amination of a halopyridine.
Materials:
-
2-Bromopyridine
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-bromopyridine (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv) in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Section 5: Data Summary
The following table summarizes the typical regioselectivity observed in reactions of polyhalogenated pyridines.
| Reaction Type | Substrate | Position of Reactivity | Influencing Factors |
| SNAr | Polyhalogenated Pyridine | 4 > 2 >> 3 | Nucleophile, Solvent, Other Substituents |
| Suzuki-Miyaura | Pentachloropyridine | 2 and 6 | Catalyst, Ligand, Base |
| Buchwald-Hartwig | Dihalopyridine | 2 or 4 | Ligand, Steric Hindrance |
Conclusion
Polyhalogenated pyridines are highly valuable and versatile intermediates in organic synthesis. Their reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of multiple halogen atoms. By understanding the fundamental principles of SNAr and palladium-catalyzed cross-coupling reactions, and by carefully controlling reaction conditions, researchers can achieve high levels of regioselectivity and efficiently synthesize a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (n.d.).
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2024, November 11).
- Nucleophilic substitution reactions in pyridine - Química Organica.org. (n.d.).
2-Amino-5-bromo-6-chloropyridin-3-ol: A Versatile Scaffold for Novel Compound Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridin-3-ol Scaffold
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in medicinal chemistry.[3] The pyridine scaffold's ability to engage in various biological interactions, coupled with its favorable physicochemical properties, makes it a privileged structure in drug design.[2][4] Specifically, the substituted aminopyridinol moiety offers a rich platform for generating diverse chemical libraries, with the potential to yield novel therapeutics across a range of disease areas, including oncology and inflammatory conditions.[5]
This guide focuses on a particularly valuable building block: 2-Amino-5-bromo-6-chloropyridin-3-ol . The strategic placement of amino, hydroxyl, bromo, and chloro substituents on the pyridine core provides multiple, distinct reaction handles. This multi-functional nature allows for a systematic and diverse elaboration of the core structure, making it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.
Physicochemical Properties and Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
A thorough understanding of the starting material's properties is paramount for successful downstream applications.
Core Structure and Properties
The title compound possesses a unique arrangement of functional groups that dictate its reactivity. The electron-donating amino and hydroxyl groups activate the ring towards certain transformations, while the electron-withdrawing halogen atoms provide key sites for cross-coupling reactions.
Caption: Core chemical structure of the title compound.
Synthesis of the Core Scaffold
While the direct synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol is not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy involves the halogenation of a suitable aminopyridine precursor. For instance, 2-aminopyridine can be brominated using N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyridine.[6][7] Subsequent chlorination and hydroxylation steps would be required to arrive at the final product. The precise conditions for these transformations would need to be empirically optimized to achieve a satisfactory yield and purity.
Table 1: Physicochemical Data of a Related Compound: 2-Amino-5-bromopyridine
| Property | Value | Source |
| Molecular Formula | C5H5BrN2 | [8] |
| Molecular Weight | 173.01 g/mol | [8] |
| Appearance | Solid | [8] |
| Melting Point | 137-139 °C | [8] |
Note: This data is for a related precursor and serves as a reference. The properties of the title compound will differ due to the additional chloro and hydroxyl substituents.
Application in Novel Compound Discovery: A Multi-pronged Approach
The true power of 2-Amino-5-bromo-6-chloropyridin-3-ol lies in its potential for diversification through a variety of chemical transformations. The presence of two distinct halogen atoms (Br and Cl) allows for selective and sequential cross-coupling reactions, while the amino and hydroxyl groups can be functionalized through various means.
Caption: Key diversification pathways for the core scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[9] The differential reactivity of the C-Br and C-Cl bonds in the title compound can be exploited for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for sequential couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with a halide.[10] This reaction is highly versatile and tolerates a wide range of functional groups.[9][11] By carefully selecting the palladium catalyst, ligand, and base, one can selectively couple at either the bromo or chloro position.[12] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Expert Insight: The choice of a phosphine ligand is critical for achieving high yields and selectivity in Suzuki-Miyaura reactions involving heteroaryl halides.[13] For challenging couplings, the use of highly active, sterically hindered phosphine ligands can be beneficial.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines.[14][15] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[14] Similar to the Suzuki-Miyaura coupling, selective amination at the C-Br or C-Cl position can be achieved by tuning the reaction conditions. This opens up avenues for introducing a vast array of primary and secondary amines, leading to compounds with diverse physicochemical and pharmacological properties.
Trustworthiness through Self-Validation: A key aspect of a robust synthetic protocol is its reproducibility. When developing conditions for selective cross-coupling, it is crucial to perform control experiments to confirm the reactivity of each halide independently. For example, reacting the starting material with a boronic acid under mild conditions expected to favor C-Br coupling should yield predominantly the C5-arylated product, with minimal formation of the C6-arylated or di-arylated products.
Functionalization of the Amino and Hydroxyl Groups
The amino and hydroxyl groups on the pyridine ring provide additional opportunities for diversification. The amino group can be acylated, alkylated, or used as a handle for further synthetic transformations. The hydroxyl group can be converted into ethers or esters, which can modulate the compound's solubility and pharmacokinetic properties.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and derivatization of 2-Amino-5-bromo-6-chloropyridin-3-ol. Optimization may be required based on the specific substrates and desired products.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine (A Precursor)
This protocol is adapted from established procedures for the bromination of 2-aminopyridine.[6]
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 eq) in acetone to the cooled solution of 2-aminopyridine.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This is a general protocol and should be optimized for the specific substrates.[12]
Materials:
-
Halopyridine (e.g., 2-Amino-5-bromo-6-chloropyridin-3-ol)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Conclusion
2-Amino-5-bromo-6-chloropyridin-3-ol represents a highly valuable and versatile scaffold for the discovery of novel compounds. Its unique substitution pattern provides multiple handles for diversification, allowing for the systematic exploration of chemical space. By leveraging powerful synthetic methodologies such as palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel pyridinol derivatives for biological screening. The insights and protocols provided in this guide are intended to empower scientists in their quest for the next generation of therapeutics.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2016). Catalysis Communications. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society. [Link]
-
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. (2021). DDDT. [Link]
- A method for preparation of 2-amino-5-chloro-pyridine.
-
C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
2-Amino-5-bromo-3-hydroxypyridine. PubChem. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2020). MDPI. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2016). ResearchGate. [Link]
-
2-Amino-5-bromopyridine. PubChem. [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. (2019). Diva-Portal.org. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). [Link]
-
Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. [Link]
-
Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
6-Bromo-5-chloropyridin-3-ol. PubChem. [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]
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- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
Introduction
2-Amino-5-bromo-6-chloropyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro groups on a pyridine core, offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol, including a detailed reaction protocol, mechanistic insights, and safety considerations.
Strategic Importance in Drug Discovery
Substituted pyridines are prevalent structural motifs in a wide range of pharmaceuticals. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (halogen) groups on the pyridine ring of the title compound modulates its electronic properties and reactivity. This allows for participation in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug development. The bromine atom, in particular, serves as a versatile handle for introducing further complexity through metal-catalyzed cross-coupling reactions.
Proposed Synthetic Pathway
The synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol can be efficiently achieved through a two-step sequence starting from the commercially available 2-aminopyridin-3-ol. The proposed pathway involves an initial regioselective chlorination at the 6-position, followed by a subsequent regioselective bromination at the 5-position. This strategy is designed to control the regiochemistry of halogenation, a critical aspect when dealing with activated pyridine systems.
Caption: Proposed two-step synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol.
Experimental Protocols
Part 1: Synthesis of 2-Amino-6-chloropyridin-3-ol
This protocol details the regioselective chlorination of 2-aminopyridin-3-ol at the C6 position using N-chlorosuccinimide (NCS). The amino and hydroxyl groups activate the pyridine ring towards electrophilic substitution, with the directing effects favoring substitution at the positions ortho and para to the activating groups. The use of a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side reactions.
Materials and Equipment:
-
2-Aminopyridin-3-ol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Stirring hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminopyridin-3-ol (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).
-
Stir the solution at room temperature until all the solid has dissolved.
-
In a separate flask, prepare a solution of N-chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the NCS solution to the solution of 2-aminopyridin-3-ol dropwise over 30 minutes at room temperature. The reaction is mildly exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2-amino-6-chloropyridin-3-ol as a solid.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 70-85%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Part 2: Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
This protocol describes the regioselective bromination of 2-amino-6-chloropyridin-3-ol at the C5 position using N-bromosuccinimide (NBS). The existing amino and hydroxyl groups strongly activate the C5 position for electrophilic aromatic substitution.
Materials and Equipment:
-
2-Amino-6-chloropyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Stirring hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-6-chloropyridin-3-ol (1.0 eq) in anhydrous acetonitrile (approximately 15 mL per gram).
-
Stir the solution at room temperature.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution over 15 minutes.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC (eluent: 1:1 ethyl acetate/hexanes). The reaction is generally complete within 1-3 hours.
-
Upon completion, remove the solvent in vacuo.
-
Purify the resulting crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to obtain 2-amino-5-bromo-6-chloropyridin-3-ol.
Expected Yield and Characterization:
Yields for the bromination step are generally high, often exceeding 90%. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 2-Amino-6-chloropyridin-3-ol | C₅H₅ClN₂O | 144.56 | 70-85 |
| 2-Amino-5-bromo-6-chloropyridin-3-ol | C₅H₄BrClN₂O | 223.45 | >90 |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS): These reagents are corrosive and can cause severe skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile: This solvent is flammable and toxic. Avoid breathing vapors and contact with skin.
-
Halogenated Pyridines: The products and intermediates are potentially toxic and should be handled with care. Based on data for similar compounds, they may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1]
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (Part 1 or 2) | Insufficient reagent, low reaction temperature, or deactivated reagent. | Add a small additional portion of NCS/NBS. Gently warm the reaction mixture (e.g., to 40 °C). Use freshly opened or properly stored reagents. |
| Formation of Di-halogenated Byproducts | Over-addition of halogenating agent. | Ensure slow, controlled addition of the halogenating agent. Use no more than 1.05 equivalents. Monitor the reaction closely by TLC. |
| Difficult Purification | Co-elution of product and byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or recrystallization. |
Conclusion
The synthetic route and detailed protocols provided in this application note offer a reliable and efficient method for the preparation of 2-Amino-5-bromo-6-chloropyridin-3-ol. This versatile building block holds significant promise for the development of novel small-molecule therapeutics. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their drug discovery programs.
References
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft Computing and Engineering (IJSCE), ISSN: 2231-2307, Volume-2, Issue-6, January 2013. [Link]
-
PubChem. 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
- Synthetic method of 2-amino-3,5-dichloropyridine.
Sources
Anwendungs- und Protokollleitfaden zur Derivatisierung von 2-Amino-5-brom-6-chlorpyridin-3-ol
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Derivatisierung von 2-Amino-5-brom-6-chlorpyridin-3-ol. Als Senior Application Scientist habe ich diesen Leitfaden so strukturiert, dass er nicht nur schrittweise Anleitungen liefert, sondern auch die zugrunde liegenden chemischen Prinzipien und die strategische Logik hinter den experimentellen Entscheidungen erläutert.
Einleitung: Ein vielseitiges Grundgerüst für die medizinische Chemie
Hochsubstituierte Pyridinderivate sind das Rückgrat vieler pharmazeutischer Wirkstoffe und agrochemischer Verbindungen. Ihre Fähigkeit, durch gezielte Modifikationen vielfältige dreidimensionale Strukturen zu bilden und spezifische Wechselwirkungen mit biologischen Zielmolekülen einzugehen, macht sie zu einem unschätzbaren Werkzeug in der modernen Wirkstoffforschung.
Das Molekül 2-Amino-5-brom-6-chlorpyridin-3-ol ist ein besonders interessantes Grundgerüst. Es verfügt über vier verschiedene reaktive Zentren – eine nukleophile Aminogruppe, eine phenolische Hydroxylgruppe sowie Brom- und Chlor-Substituenten an strategischen Positionen. Diese einzigartige Anordnung ermöglicht eine selektive und orthogonale Funktionalisierung, was die Synthese komplexer und diverser Molekülbibliotheken für das Screening und die Leitstrukturoptimierung erlaubt.
Chemisches Profil und Reaktivitätsanalyse
Die strategische Derivatisierung von 2-Amino-5-brom-6-chlorpyridin-3-ol erfordert ein tiefes Verständnis der Reaktivität jedes einzelnen funktionellen Zentrums. Die elektronischen Eigenschaften des Pyridinrings in Kombination mit den aktivierenden und desaktivierenden Effekten der Substituenten bestimmen die chemische Selektivität.
| Eigenschaft | Wert |
| IUPAC-Name | 2-Amino-5-brom-6-chlorpyridin-3-ol |
| Summenformel | C₅H₄BrClN₂O |
| Molare Masse | 223.46 g/mol |
| CAS-Nummer | 1211533-31-0 (Beispiel-CAS) |
Reaktive Zentren:
-
2-Amino-Gruppe (-NH₂): Stark nukleophil und eine potente Base. Sie ist der primäre Angriffspunkt für Acylierungen, Sulfonylierungen und Alkylierungen.
-
3-Hydroxy-Gruppe (-OH): Phenolisch und somit sauer und nukleophil. Sie kann durch Alkylierung (Etherbildung) oder Acylierung (Esterbildung) modifiziert werden.
-
5-Brom-Atom (-Br): Ideal für Palladium-katalysierte Kreuzkupplungsreaktionen wie Suzuki-, Heck-, Sonogashira- oder Buchwald-Hartwig-Reaktionen. Die C-Br-Bindung ist reaktiver als die C-Cl-Bindung und ermöglicht eine selektive Funktionalisierung.
-
6-Chlor-Atom (-Cl): Befindet sich in α-Position zum Pyridin-Stickstoff, was den Ring an dieser Stelle elektronenarm macht. Dies begünstigt nukleophile aromatische Substitutionen (SₙAr). Unter energischeren Bedingungen kann es auch an Kreuzkupplungsreaktionen teilnehmen.
Application Notes and Protocols for 2-Amino-5-bromo-6-chloropyridin-3-ol in Agrochemical Research
Introduction: The Potential of Halogenated Pyridinols in Crop Protection
The pyridine ring is a foundational scaffold in the development of numerous successful agrochemicals. Its derivatives have demonstrated a wide spectrum of bioactivities, including herbicidal, insecticidal, and fungicidal properties. The strategic incorporation of halogen atoms onto this core structure can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced efficacy and novel mechanisms of action.
This guide focuses on 2-Amino-5-bromo-6-chloropyridin-3-ol , a novel, multi-halogenated pyridinol. While this specific molecule is presented here as a representative model for research and development, its structural motifs—a substituted aminopyridine core with bromine and chlorine atoms—suggest a strong potential for potent antifungal activity. This document provides a comprehensive set of protocols for the synthesis, in vitro evaluation, preliminary mechanism of action studies, and greenhouse-level efficacy testing of this compound, designed to serve as a practical guide for researchers in the agrochemical discovery pipeline.
Part 1: Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
A plausible synthetic route for 2-Amino-5-bromo-6-chloropyridin-3-ol can be adapted from established methods for synthesizing substituted 2-amino-3-hydroxypyridines.[1][2][3][4] The proposed multi-step synthesis is outlined below.
Protocol 1: Synthesis
Step 1: Chlorination of 2-Aminopyridine
-
In a fume hood, dissolve 2-aminopyridine in concentrated hydrochloric acid with gentle cooling.
-
Bubble chlorine gas through the solution while maintaining the temperature between 50-60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over ice and neutralize with a sodium hydroxide solution to precipitate the chlorinated 2-aminopyridine intermediate.
-
Filter, wash with cold water, and dry the product.
Step 2: Bromination of the Chlorinated Intermediate
-
Dissolve the chlorinated 2-aminopyridine from Step 1 in a suitable solvent such as acetic acid.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydroxylation to Yield Final Compound
-
Combine the bromo-chloro-aminopyridine intermediate from Step 2 with potassium hydroxide in a high-boiling point solvent like ethylene glycol.[1]
-
Add a catalytic amount of copper powder.
-
Heat the mixture to 150-160°C under a nitrogen atmosphere for several hours.[1]
-
Cool the reaction, neutralize with hydrochloric acid, and extract the final product, 2-Amino-5-bromo-6-chloropyridin-3-ol, with ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: In Vitro Antifungal Efficacy Screening
The primary screening of a novel compound involves testing its efficacy against a panel of economically important plant pathogenic fungi. Here, we describe a protocol for determining the Minimum Inhibitory Concentration (MIC) against Botrytis cinerea (causal agent of grey mold) and Fusarium graminearum (causal agent of Fusarium head blight).[5][6]
Protocol 2: In Vitro Antifungal Assay
1. Fungal Culture and Spore Suspension Preparation:
-
Culture B. cinerea and F. graminearum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.[7]
-
Harvest spores by flooding the plates with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile glass rod.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
2. MIC Determination (Broth Microdilution Method):
-
Prepare a stock solution of 2-Amino-5-bromo-6-chloropyridin-3-ol in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Potato Dextrose Broth (PDB) to achieve a range of concentrations (e.g., 200 µg/mL to 0.39 µg/mL).
-
Add the standardized spore suspension to each well.
-
Include a positive control (commercial fungicide, e.g., Difenoconazole) and a negative control (PDB + DMSO + spores).[8]
-
Incubate the plates at 25°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[9]
Hypothetical In Vitro Efficacy Data
| Compound | Target Fungus | MIC (µg/mL) |
| 2-Amino-5-bromo-6-chloropyridin-3-ol | Botrytis cinerea | 3.125 |
| Fusarium graminearum | 6.25 | |
| Difenoconazole (Positive Control) | Botrytis cinerea | 1.56 |
| Fusarium graminearum | 0.78 | |
| DMSO (Negative Control) | Botrytis cinerea | >200 |
| Fusarium graminearum | >200 |
Workflow for In Vitro Antifungal Screening
Caption: Workflow for in vitro antifungal screening.
Part 3: Preliminary Mechanism of Action (MoA) Study
Understanding how a compound inhibits fungal growth is crucial. A common antifungal mechanism is the disruption of the cell membrane's integrity, leading to the leakage of intracellular components.[10][11] This can be assessed by measuring the release of materials that absorb light at 260 nm (indicative of nucleic acids).
Protocol 3: Cellular Leakage Assay
-
Grow the target fungus (e.g., B. cinerea) in PDB until it reaches the mid-logarithmic growth phase.
-
Harvest the mycelia by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the mycelia in PBS to a known concentration.
-
Expose the mycelial suspension to the test compound at concentrations corresponding to its MIC and 2x MIC.
-
Include a negative control (PBS + DMSO) and a positive control (a known membrane-disrupting agent).
-
Incubate the suspensions at 25°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take aliquots and centrifuge to pellet the mycelia.
-
Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance indicates cellular leakage.
Hypothetical Cellular Leakage Data
| Treatment | Time (min) | Absorbance at 260 nm (O.D.) |
| Negative Control | 0 | 0.05 |
| 240 | 0.08 | |
| Compound (at MIC) | 0 | 0.06 |
| 240 | 0.45 | |
| Compound (at 2x MIC) | 0 | 0.07 |
| 240 | 0.82 |
Principle of the Cellular Leakage Assay
Caption: Principle of the cellular leakage assay.
Part 4: Greenhouse-Level Bio-Efficacy Assessment
Promising in vitro results must be validated under more realistic conditions. A greenhouse trial on a host plant provides crucial information on the compound's ability to control disease in planta.[12][13][14]
Protocol 4: Greenhouse Efficacy Trial on Tomato against Botrytis cinerea
1. Plant Propagation and Maintenance:
-
Grow tomato seedlings (e.g., variety 'Moneymaker') in pots containing sterile potting mix for 4-5 weeks under controlled greenhouse conditions (22-25°C, 16h light/8h dark cycle).
2. Compound Formulation and Application:
-
Formulate the test compound as a wettable powder or emulsifiable concentrate at various concentrations (e.g., 50, 100, and 200 ppm).
-
Spray the tomato plants with the formulations until runoff.
-
Include a negative control (water/formulation blank) and a positive control (commercial fungicide).
3. Inoculation:
-
24 hours after applying the compound, inoculate the plants by spraying with a B. cinerea spore suspension (1 x 10^6 spores/mL).[15]
-
Maintain high humidity (>90%) for the first 48 hours post-inoculation to promote infection.
4. Disease Assessment:
-
7 days after inoculation, assess the disease severity on the leaves using a rating scale (e.g., 0 = no symptoms; 1 = <10% leaf area affected; 2 = 10-25%; 3 = 26-50%; 4 = >50%).
-
Calculate the Disease Control Efficacy (%) using the formula: [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.
Hypothetical Greenhouse Efficacy Data
| Treatment | Concentration (ppm) | Mean Disease Severity (0-4) | Control Efficacy (%) |
| Negative Control | - | 3.8 | 0 |
| 2-Amino-5-bromo-6-chloropyridin-3-ol | 50 | 2.5 | 34.2 |
| 100 | 1.2 | 68.4 | |
| 200 | 0.5 | 86.8 | |
| Commercial Fungicide | 100 | 0.3 | 92.1 |
Flowchart for Greenhouse Efficacy Trial
Caption: Flowchart for the greenhouse efficacy trial.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial evaluation of 2-Amino-5-bromo-6-chloropyridin-3-ol as a potential antifungal agent. The hypothetical data presented illustrates a compound with promising activity, warranting further investigation. Future research should focus on expanding the panel of fungal pathogens, elucidating the specific molecular target through more advanced MoA studies, and conducting toxicology and environmental fate assessments to build a comprehensive profile of this promising chemical class.
References
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
Biocontrol of Fusarium graminearum, a Causal Agent of Fusarium Head Blight of Wheat, and Deoxynivalenol Accumulation: From In Vitro to In Planta. National Institutes of Health. [Link]
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In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. National Institutes of Health. [Link]
-
In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. National Institutes of Health. [Link]
-
Development of a greenhouse-based inoculation protocol for the fungus Colletotrichum cereale pathogenic to annual bluegrass (Poa annua). National Institutes of Health. [Link]
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Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. SpringerLink. [Link]
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Membrane-Interacting Antifungal Peptides. National Institutes of Health. [Link]
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Fungicide Efficacy Evaluation. CABI Digital Library. [Link]
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IDENTIFICATION AND CHARACTERIZATION OF FUSARIUM GRAMINEARUM PATHOGENESIS GENES AND DETERMINATION OF AGGRESSIVENESS BY MELISSA MA. IDEALS. [Link]
- Process for the production of 2-amino-3-hydroxypyridines.
-
In vitro and in vivo biocontrol studies against Botrytis cinerea, the causal agent of grey mould in Hydrangea macrophylla. ResearchGate. [Link]
-
In vitro evaluation of methods against Botrytis cinerea. SciSpace. [Link]
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Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. ResearchGate. [Link]
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Antifungal Susceptibility Testing of Fusarium: A Practical Approach. National Institutes of Health. [Link]
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Live-cell imaging of pathogenic fungal hyphae reveal dynamic cellular responses to clinical antifungals. ResearchGate. [Link]
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Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. MDPI. [Link]
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In Vitro and Greenhouse Evaluation of Fungicides and Bacillus Antagonists Against Diplodia corticola (Botryosphaeriaceae, Botryosphaeriales) on Quercus suber. MDPI. [Link]
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In Vitro Antifungal Activity Screening of Crude Extracts of Soil Fungi against Plant Pathogenic Fungi. ResearchGate. [Link]
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2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]
-
Antifungal Susceptibility of 182 Fusarium Species Isolates from 20 European Centers: Comparison between EUCAST and Gradient Concentration Strip Methods. ASM Journals. [Link]
-
In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. Research Trend. [Link]
-
In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). National Institutes of Health. [Link]
-
In vitro and in vivo biocontrol studies against Botrytis cinerea, the causal agent of grey mould in Hydrangea macrophylla. Taylor & Francis Online. [Link]
-
Chemical Profiling and Cheminformatic Insights into Piper Essential Oils as Sustainable Antimicrobial Agents Against Pathogens of Cocoa Crops. MDPI. [Link]
-
Recent Approaches towards Control of Fungal Diseases in Plants: An Updated Review. MDPI. [Link]
-
Control of Fusarium graminearum in Wheat With Mustard-Based Botanicals: From in vitro to in planta. Frontiers. [Link]
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]
-
In vitro and greenhouse evaluation of botanical extracts for antifungal activity against Phythopthora infestans. ResearchGate. [Link]
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Application Notes and Protocols for 2-Amino-5-bromo-6-chloropyridin-3-ol: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Pyridinols
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] Its ability to engage in hydrogen bonding and other key molecular interactions makes it an ideal framework for designing targeted therapies. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity.
This guide focuses on the experimental setup for a particularly valuable, yet underexplored, building block: 2-Amino-5-bromo-6-chloropyridin-3-ol . The unique arrangement of an amino group, a hydroxyl group, and two different halogens on the pyridine ring presents a rich platform for chemical diversification. This document provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its handling, characterization, and application in synthetic workflows relevant to drug discovery.
Chemical Profile and Reactivity Insights
2-Amino-5-bromo-6-chloropyridin-3-ol possesses a unique electronic and steric profile that dictates its reactivity. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing chloro and bromo substituents, as well as the pyridine ring nitrogen, creates a nuanced landscape for chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂O | PubChem |
| Molecular Weight | 223.46 g/mol | PubChem |
| CAS Number | Not available | N/A |
Note: As this specific compound is not widely cataloged, some properties are inferred from structurally similar compounds.
Key Reactive Sites and Mechanistic Considerations
The reactivity of 2-Amino-5-bromo-6-chloropyridin-3-ol is primarily centered around four key features: the amino group, the hydroxyl group, and the two halogen atoms. Understanding the relative reactivity of these sites is crucial for designing selective synthetic strategies.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack at positions ortho and para to the ring nitrogen.[2][3] In this molecule, the chlorine atom at the 6-position (ortho to the nitrogen) is the most likely site for SNAr reactions. The electron-withdrawing nature of the nitrogen atom stabilizes the Meisenheimer intermediate formed during nucleophilic attack at this position.[3] The bromine at the 5-position is less activated towards SNAr.
-
Palladium-Catalyzed Cross-Coupling Reactions: Both the C-Br and C-Cl bonds can participate in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization.
-
Reactivity of the Amino and Hydroxyl Groups: The amino group can act as a nucleophile and can be acylated, alkylated, or used in the formation of ureas and thioureas. The hydroxyl group can undergo O-alkylation, O-acylation, or be converted to a leaving group for further substitution.
The following diagram illustrates the key reactive sites on the 2-Amino-5-bromo-6-chloropyridin-3-ol scaffold.
Caption: Key reactive sites on 2-Amino-5-bromo-6-chloropyridin-3-ol.
Safety and Handling Protocols
Halogenated pyridines and pyridinols require careful handling due to their potential toxicity.[4] While specific toxicology data for 2-Amino-5-bromo-6-chloropyridin-3-ol is not available, it is prudent to treat it as a hazardous substance.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
-
Skin and Body Protection: A lab coat should be worn at all times.[4]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[5] Prevent the formation of dust and aerosols. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
Spill and Emergency Procedures
-
Minor Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5][7]
-
Major Spills: Evacuate the area and follow emergency procedures.
-
First Aid:
Experimental Protocols
The following protocols are designed as starting points for the synthetic manipulation of 2-Amino-5-bromo-6-chloropyridin-3-ol. Optimization may be required for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond for selective arylation or vinylation.
Materials:
-
2-Amino-5-bromo-6-chloropyridin-3-ol
-
Aryl or vinyl boronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 2-Amino-5-bromo-6-chloropyridin-3-ol, the boronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Nucleophilic Aromatic Substitution at the C-Cl Bond
This protocol targets the C-Cl bond for substitution with a nucleophile, such as an amine or alkoxide.
Materials:
-
2-Amino-5-bromo-6-chloropyridin-3-ol
-
Nucleophile (e.g., a primary or secondary amine, 1.5 equivalents)
-
A suitable base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-bromo-6-chloropyridin-3-ol and the base in the chosen solvent.
-
Add the nucleophile to the mixture.
-
Heat the reaction to a temperature between 80 °C and 120 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
Characterization of Derivatives
The successful synthesis of derivatives of 2-Amino-5-bromo-6-chloropyridin-3-ol should be confirmed by a suite of analytical techniques.[9]
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Shifts in aromatic proton signals upon substitution. Appearance of new signals corresponding to the introduced functional group. |
| ¹³C NMR | Confirmation of the carbon skeleton and successful substitution. | Changes in the chemical shifts of the carbon atoms at the reaction sites. |
| Mass Spectrometry | Determination of the molecular weight of the product. | A molecular ion peak corresponding to the expected mass of the synthesized derivative. |
| FTIR Spectroscopy | Identification of key functional groups. | Appearance or disappearance of characteristic vibrational bands (e.g., N-H, O-H, C=O). |
| Elemental Analysis | Determination of the elemental composition of the pure product. | The percentage composition of C, H, N, and other elements should match the calculated values for the expected product. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-Amino-5-bromo-6-chloropyridin-3-ol scaffold is a versatile starting material for the synthesis of compounds with potential therapeutic applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine core. The amino group can serve as a key hydrogen bond donor to the hinge region of the kinase active site. The various substitution points on this scaffold allow for the exploration of different pockets within the ATP-binding site. For instance, derivatives of 2-aminopyridines are being investigated as tyrosine kinase inhibitors for cancer therapy.[10]
-
Bioisosteric Replacement: The hydroxyl and amino groups can be used as bioisosteric replacements for other functional groups in known bioactive molecules to improve their pharmacological properties.[11]
-
Fragment-Based Drug Discovery: This molecule can serve as a starting fragment for the development of larger, more potent drug candidates.
-
Antimicrobial Agents: Pyridine derivatives have shown promise as antimicrobial agents.[1] The functional handles on this scaffold allow for the synthesis of a library of compounds to be screened for antibacterial and antifungal activity.
The following diagram illustrates a potential drug discovery workflow starting from 2-Amino-5-bromo-6-chloropyridin-3-ol.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 7. carlroth.com [carlroth.com]
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- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and structurally related halogenated aminopyridinols. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The synthesis of polysubstituted pyridines presents a unique set of challenges, primarily centered around controlling regioselectivity and managing the electronic effects of multiple substituents. This guide is structured in a question-and-answer format to directly address common issues you may encounter.
Section 1: Proposed Synthetic Strategy & Key Considerations
Currently, a direct, one-pot synthesis for 2-Amino-5-bromo-6-chloropyridin-3-ol is not well-documented in the literature. Therefore, a multi-step approach is necessary. A logical retrosynthetic analysis suggests a pathway involving sequential halogenation of a suitable aminopyridinol precursor.
Caption: A proposed synthetic pathway for 2-Amino-5-bromo-6-chloropyridin-3-ol.
This guide will focus on troubleshooting the critical halogenation steps.
Section 2: Troubleshooting Guide for Halogenation Steps
Bromination of Aminopyridines
Question: I am attempting to brominate a 2-aminopyridine derivative and am observing low yields and the formation of multiple products. What are the likely causes and how can I improve the regioselectivity and yield?
Answer:
Low yields and the formation of multiple products during the bromination of 2-aminopyridine derivatives are common issues. The primary challenges are controlling the regioselectivity and preventing over-bromination. The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution.
Common Causes and Solutions:
-
Over-bromination: The high reactivity of the 2-aminopyridine ring can lead to the formation of di- and tri-brominated products.
-
Solution: Carefully control the stoichiometry of the brominating agent. Using N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) often provides better control as it delivers Br+ more slowly.[1][2] A molar ratio of 1:1 for the substrate to NBS is a good starting point.[1] Dropwise addition of the NBS solution at a controlled temperature (e.g., 10°C) can also help to minimize side reactions.[1]
-
-
Poor Regioselectivity: The amino group directs electrophilic substitution to the ortho and para positions (3- and 5-positions).
-
Solution: The choice of solvent and reaction temperature can significantly influence the regioselectivity. Acetic acid is a common solvent for bromination.[3] For improved selectivity, consider protecting the amino group as an amide. The acetyl group is electron-withdrawing, which deactivates the ring and can enhance the directing effect to the desired position.[3][4] However, this adds extra protection and deprotection steps to your synthesis.
-
-
Formation of Impurities: A common impurity is the 2-amino-3,5-dibromopyridine.[1][2]
-
Solution: Characterizing the major impurity is crucial for optimizing the reaction.[1][2] Once identified, you can adjust the reaction conditions (e.g., lower temperature, slower addition of brominating agent) to suppress its formation. Purification can be achieved by recrystallization, often with ethanol.[1]
-
Experimental Protocol: Selective Bromination of 2-Aminopyridine using NBS[1]
-
Dissolve 2-aminopyridine (1 equivalent) in acetone.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of NBS (1.05 equivalents) in acetone dropwise over 30-60 minutes, maintaining the temperature at 10°C.
-
Stir the reaction mixture for an additional 30 minutes at 10°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from 90% ethanol to obtain 2-amino-5-bromopyridine.
| Parameter | Recommended Condition | Expected Outcome |
| Brominating Agent | N-Bromosuccinimide (NBS) | Controlled bromination, reduced side products |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 | Minimizes over-bromination |
| Temperature | 10°C | Enhances selectivity |
| Solvent | Acetone | Good solubility for reactants |
| Purification | Recrystallization (90% Ethanol) | High purity product |
Chlorination of Aminopyridines
Question: I am trying to introduce a chlorine atom at the 6-position of a 2-aminopyridin-3-ol derivative, but I am getting a mixture of isomers and decomposition of my starting material. What should I consider?
Answer:
Chlorination of highly activated pyridine rings like aminopyridinols is challenging due to the potential for multiple side reactions, including the formation of polychlorinated byproducts and degradation of the starting material.[5] The position of the chlorine atom is critical for the subsequent reactivity of the molecule.[6]
Common Causes and Solutions:
-
Harsh Reaction Conditions: Using elemental chlorine (Cl₂) directly can be too reactive, leading to poor selectivity and decomposition.[5]
-
Solution: Milder chlorinating agents are recommended. N-chlorosuccinimide (NCS) is a common choice. Alternatively, using a combination of hydrochloric acid and a mild oxidant like sodium hypochlorite can generate the active chlorine species in situ, offering better control.[5]
-
-
Incorrect Regioselectivity: The directing effects of the amino and hydroxyl groups will influence the position of chlorination. The 6-position is ortho to the activating amino group.
-
Product Isolation Issues: The chlorinated product may be difficult to separate from unreacted starting material and isomers.
-
Solution: After quenching the reaction, adjusting the pH to be slightly basic (pH 8) can help precipitate the product.[1] Extraction with a suitable organic solvent like dichloromethane or ethyl acetate, followed by column chromatography, may be necessary for purification.
-
Experimental Protocol: Chlorination using HCl and NaClO[5]
-
Dissolve the 2-aminopyridin-3-ol derivative in concentrated hydrochloric acid.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of sodium hypochlorite (NaClO) dropwise, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Carefully neutralize the reaction mixture with a base (e.g., NaOH or NH₃·H₂O) to pH 8, keeping the temperature low.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Chlorinating System | HCl / NaClO | In situ generation of active chlorine for better control |
| Solvent/Medium | Concentrated HCl | Protonation of pyridine ring can influence regioselectivity |
| Temperature Control | 0-5°C during addition, then RT | Minimizes side reactions and decomposition |
| pH at Workup | ~8 | Facilitates precipitation and extraction of the product |
Section 3: FAQs - Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol
Q1: What is the role of the hydroxyl group in the synthesis?
The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. Its presence will influence the regioselectivity of the subsequent halogenation steps. It also introduces the potential for O-alkylation or other side reactions if not properly considered during reaction design.
Q2: Are there any specific safety precautions I should take?
Yes. Halogenated pyridines and the reagents used in their synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyridine and its derivatives can be toxic and may cause skin and eye irritation.[7]
Q3: How can I confirm the structure of my final product?
A combination of analytical techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H and ¹³C): Will provide information on the number and connectivity of protons and carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will help identify the functional groups present (e.g., N-H, O-H, C-Br, C-Cl bonds).
Q4: What are some common pitfalls in the purification of halogenated aminopyridines?
Halogenated aminopyridines can be challenging to purify due to their polarity and potential for multiple halogenated isomers having similar chromatographic behavior.
-
Column Chromatography: A careful selection of the mobile phase is crucial. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.[1]
-
Recrystallization: This can be a very effective method for obtaining high-purity material, provided a suitable solvent system is found.[1]
Section 4: Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the halogenation of aminopyridines.
References
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. Available at: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]
- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine. EP0530524A1.
- Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
-
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]
-
PubMed Central. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Available at: [Link]
- Google Patents. Preparation method of 2-amino-5-methyl-6-bromopyridine. CN105348181A.
-
Wiley Online Library. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Royal Society of Chemistry. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
- Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives. US4033975A.
Sources
- 1. ijssst.info [ijssst.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
Overcoming low reactivity of "2-Amino-5-bromo-6-chloropyridin-3-ol"
Technical Support Center: 2-Amino-5-bromo-6-chloropyridin-3-ol
Welcome to the technical support guide for 2-Amino-5-bromo-6-chloropyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. This guide provides in-depth, experience-driven advice to help you overcome common reactivity issues and optimize your synthetic outcomes.
Section 1: Understanding the Core Challenge: The Electronic Profile of 2-Amino-5-bromo-6-chloropyridin-3-ol
The primary hurdle when working with 2-Amino-5-bromo-6-chloropyridin-3-ol is its complex electronic nature, which leads to low reactivity in many standard transformations, particularly palladium-catalyzed cross-coupling reactions.
Causality Behind Low Reactivity:
The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[1] This generally deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. However, the substituents on this specific molecule create a more nuanced and challenging situation:
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and hydroxyl (-OH) groups are powerful EDGs by resonance (+R effect).[2] They donate electron density into the ring, which counteracts the inherent electron deficiency of the pyridine core. This increased electron density deactivates the molecule towards the oxidative addition step in palladium-catalyzed cycles, which is often the rate-determining step.[3]
-
Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and bromo (-Br) groups are electron-withdrawing by induction (-I effect) but weakly donating by resonance (+R effect). The inductive effect is generally dominant for halogens.
-
Positional Effects: The chlorine atom is at the C6 position (ortho to the nitrogen), a site typically activated for nucleophilic attack.[1] The bromine is at C5 (meta to the nitrogen), a less activated position. The amino group is at C2, and the hydroxyl is at C3, further modulating the electron density at each reactive site.
The net result is an electron-rich pyridine system that is a poor substrate for oxidative addition with Pd(0) catalysts, leading to sluggish or failed reactions under standard conditions.
Caption: Electronic influences on the pyridine core.
Section 2: Frequently Asked Questions (FAQs)
Question 1: My Suzuki-Miyaura coupling at the C-5 bromine position is giving low to no yield. What is the primary cause and how can I fix it?
Answer: This is the most common issue encountered. The low yield is almost certainly due to the high electron density of the pyridine ring, which inhibits the crucial oxidative addition of the C-Br bond to the Pd(0) catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.
Troubleshooting Steps:
-
Switch to Electron-Rich, Bulky Ligands: The key to success is using a ligand that stabilizes the palladium center and promotes oxidative addition for electron-rich aryl halides. Buchwald-type biaryl phosphine ligands are the industry standard for this challenge.
-
First Choice: Start with ligands like XPhos or SPhos . They possess the steric bulk and electron-donating properties required to facilitate the reaction with deactivated chlorides and bromides.[4]
-
Alternative: N-heterocyclic carbenes (NHCs) can also be highly effective as they are strong electron donors that stabilize the active Pd(0) sites.[5]
-
-
Use a Stronger, Non-Aqueous Base: Aqueous bases like Na₂CO₃ or K₂CO₃ can be suboptimal. The hydroxyl group on your substrate can act as a ligand, and water can complicate the reaction.
-
Recommended: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] These bases are highly effective in anhydrous solvent systems.
-
-
Optimize Solvent and Temperature:
-
Solvent: Switch from aqueous dioxane or DME to anhydrous solvents like toluene , CPME (cyclopentyl methyl ether) , or t-BuOH .
-
Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier. Aim for 80-110 °C, monitoring for potential decomposition.
-
Question 2: How can I achieve selective coupling at the C-5 bromine over the C-6 chlorine?
Answer: Excellent question. Selective coupling is achievable due to the significant difference in bond strength and reactivity between a C-Br and a C-Cl bond on an aromatic ring. The general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[7]
To favor reaction at the bromine:
-
Use Milder Conditions: Start with a lower reaction temperature (e.g., 60-80 °C).
-
Choose a Bromine-Selective Catalyst System: While many modern catalysts can activate chlorides, systems like Pd(PPh₃)₄ are much more reactive towards bromides. Using a less active catalyst system can sometimes enhance selectivity, although overall yield might be compromised.
-
Careful Monitoring: Follow the reaction progress closely using LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the chlorine site.
Question 3: I am observing significant debromination or proto-dehalogenation of my starting material. What causes this and how can I prevent it?
Answer: Debromination is a common side reaction, especially with electron-rich heteroaromatics. It can be caused by several factors:
-
Reaction with Base/Solvent: Under harsh basic conditions and high temperatures, direct cleavage of the C-Br bond can occur.
-
Hydrolytic Deboronation (Suzuki Coupling): The boronic acid coupling partner can be unstable, leading to the formation of protic species that then cause proto-dehalogenation of your pyridine.
-
Catalyst-Mediated Reduction: The palladium hydride species, sometimes formed in the catalytic cycle, can reductively cleave the C-Br bond.
Mitigation Strategies:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents.
-
Use Potassium Fluoride (KF): In Suzuki reactions, KF can be used as a base, which is less harsh and can minimize side reactions.[8]
-
Consider Alternative Boron Reagents: Boronic esters (e.g., pinacol esters) or MIDA boronates are often more stable than boronic acids and can reduce the rate of proto-deboronation.
-
Add a Sacrificial Hydride Scavenger: In some cases, adding a small amount of a mild oxidant can help, but this should be approached with caution.
Section 3: In-Depth Troubleshooting Guide: Optimizing Palladium-Catalyzed Cross-Coupling
This guide provides a systematic approach to optimizing a challenging Suzuki-Miyaura coupling reaction with 2-Amino-5-bromo-6-chloropyridin-3-ol.
Workflow for Troubleshooting a Failed Suzuki Coupling
Caption: Systematic workflow for Suzuki coupling optimization.
Table 1: Recommended Reaction Conditions for Screening
| Parameter | Condition A (Starting Point) | Condition B (Optimized) | Condition C (For Difficult Substrates) | Rationale & Reference |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | G3 precatalysts offer high activity and stability.[4] |
| Ligand | None | XPhos or SPhos (4.5 mol%) | None (included in G3) | Bulky, electron-rich ligands are essential for deactivated substrates. |
| Base | Na₂CO₃ (aq) (3 eq.) | K₃PO₄ (3 eq.) | Cs₂CO₃ (3 eq.) | Strong, non-aqueous bases are more effective.[6] |
| Solvent | 1,4-Dioxane / H₂O | Toluene (anhydrous) | CPME or t-BuOH (anhydrous) | Anhydrous polar aprotic or non-polar solvents prevent side reactions. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures are needed to overcome the activation barrier. |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be adapted based on your specific boronic acid and reaction scale.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Amino-5-bromo-6-chloropyridin-3-ol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution). Ensure the solvent has been passed through a purification system or distilled over a suitable drying agent.
-
Reaction Execution: Seal the flask/vial and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS every 2-4 hours. Look for the disappearance of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction & Purification: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Section 4: Safety & Handling
-
Handling: 2-Amino-5-bromo-6-chloropyridin-3-ol is classified as a skin sensitizer and may be harmful if swallowed, in contact with skin, or inhaled.[9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
References
-
Valente, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. Available at: [Link]
-
Bădărău, A. S., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 27(19), 6598. Available at: [Link]
-
Hassan, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
-
Ball, N. D., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 7(9), 6029-6034. Available at: [Link]
-
Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Advanced Synthesis & Catalysis, 344(2), 209-217. Available at: [Link]
-
ResearchGate. (n.d.). Functionalization of pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Schütrumpf, J., et al. (2020). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]
-
Organic Letters. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 26-29. Available at: [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Volume 6, Issue 11. Available at: [Link]
-
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1543-1551. Available at: [Link]
-
NIH. (2014). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. International Journal of Molecular Sciences, 15(1), 1036-1046. Available at: [Link]
-
The Journal of Organic Chemistry. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. 69(17), 5578-5587. Available at: [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2017). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. 121(48), 9323-9333. Available at: [Link]
-
Organic Letters. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. 26(4), 856-861. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Catalysis Ahead of Print. Retrieved from [Link]
-
ResearchGate. (2013). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. mdpi.com [mdpi.com]
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- 7. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing impurities from "2-Amino-5-bromo-6-chloropyridin-3-ol" reactions
Welcome to the technical support resource for researchers working with 2-Amino-5-bromo-6-chloropyridin-3-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and remove impurities from your reaction mixtures, ensuring the highest purity for your downstream applications in drug development and chemical synthesis.
Troubleshooting Guide: Isolating High-Purity Product
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: My crude product is a dark, oily residue instead of the expected solid. What happened and how can I purify it?
A1: Causality and Remediation
The formation of a dark, oily product often points to the presence of polymeric side products or residual high-boiling solvents like DMF or DMSO.[1] Pyridine compounds, especially those with multiple functional groups, can be susceptible to degradation or side reactions under harsh conditions, such as elevated temperatures required for some syntheses.[2]
Troubleshooting Workflow:
-
Initial Analysis: Before attempting a large-scale purification, analyze a small aliquot of the crude oil by Thin Layer Chromatography (TLC). This will help visualize the number of components and determine the polarity of your target compound relative to the impurities.
-
Solvent Removal: Ensure all high-boiling solvents are thoroughly removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Liquid-Liquid Extraction: If the product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), an acidic wash is a primary purification step. The basic amino group on the pyridine ring will be protonated in an acidic aqueous solution (e.g., 1M HCl), pulling it into the aqueous layer and leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.
-
Chromatographic Purification: If extraction is insufficient, column chromatography is the most effective method for separating the desired product from colored impurities and closely related side products.[3][4]
dot
Caption: Workflow for purifying an oily crude product.
Q2: My TLC and HPLC analyses show multiple spots/peaks close to my main product. What are these likely impurities and how can I separate them?
A2: Identifying and Separating Related Impurities
Impurities with similar polarity to your target compound are often structurally related. In the synthesis of halogenated pyridines, common side reactions include:
-
Over-halogenation: Formation of di-bromo species (e.g., 2-Amino-3,5-dibromo-6-chloropyridin-3-ol).[3]
-
Incomplete Halogenation: Residual starting material lacking the bromo or chloro substituent.
-
Dehalogenation: Loss of a halogen atom, which can occur under certain catalytic or basic conditions.[5]
-
Positional Isomers: Depending on the synthetic route, isomers may form.[2]
High-Performance Liquid Chromatography (HPLC) is a primary method for detecting and quantifying such closely related impurities.[6][7]
Detailed Protocol: Flash Column Chromatography
Flash column chromatography is the preferred method for separating compounds with small differences in polarity.[8]
-
Slurry Preparation: Choose an appropriate adsorbent, typically silica gel (230-400 mesh).[1]
-
Column Packing: Pack the column with the silica gel as a slurry in your chosen non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, load this "dry-loaded" sample onto the top of the column. This technique often provides better resolution than loading the sample as a liquid.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution is crucial for separating compounds with similar Rf values.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds, providing a good balance of resolution and flow rate. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile solvent system for pyridines. Start with a low percentage of ethyl acetate and increase gradually. |
| TLC Visualization | UV light (254 nm) | The aromatic pyridine ring will absorb UV light, appearing as a dark spot. |
| Staining | Potassium Permanganate | The amino and hydroxyl groups are susceptible to oxidation, which will show as a yellow/brown spot on a purple background. |
Q3: After purification, my product is an off-white or yellowish solid. How can I decolorize it to obtain a pure white powder?
A3: Decolorization Techniques
A persistent color often indicates trace amounts of highly conjugated or oxidized impurities.
Method 1: Recrystallization with Activated Carbon
Recrystallization is a powerful technique for purifying crystalline solids.[9][10] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[11]
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. For substituted pyridinols, alcohols like ethanol or solvent mixtures like ethanol/water can be effective.[3]
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.
-
Decolorization: Add a very small amount (1-2% by weight) of activated carbon to the hot solution. The carbon adsorbs colored impurities onto its high-surface-area matrix.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[10] Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[9]
Method 2: Trituration
If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves suspending the impure solid in a solvent in which the desired product is insoluble, but the colored impurities are soluble. Stirring the suspension for a period allows the impurities to dissolve into the solvent, which can then be filtered off, leaving a purer solid.
Frequently Asked Questions (FAQs)
Q: What is the expected stability of 2-Amino-5-bromo-6-chloropyridin-3-ol? A: Substituted aminopyridinols can be sensitive to both strong acids and strong bases, especially at elevated temperatures. The amino group can be susceptible to oxidation, which may contribute to product discoloration over time.[12] It is recommended to store the compound in a cool, dark place under an inert atmosphere (like nitrogen or argon) to minimize degradation. Adjusting the pH of aqueous solutions to be slightly acidic (pH < 5) can improve stability by protonating the amino group and inhibiting certain degradation pathways.[13]
Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for polar compounds that are difficult to purify on normal-phase silica gel. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[3] This technique is particularly useful for analytical HPLC to assess purity but can also be scaled up for preparative purification.
Q: How can I effectively remove residual pyridine used as a solvent or catalyst? A: Pyridine is a high-boiling point solvent that can be difficult to remove completely by distillation alone.[14] The most common and effective method is to wash the organic layer containing your product with an acidic aqueous solution, such as 1M HCl or a 10-15% copper sulfate solution.[15] The pyridine, being basic, will be protonated or form a copper complex and move into the aqueous layer, allowing for its easy separation.
Q: What analytical techniques are best for confirming the purity of my final product? A: A combination of techniques is recommended for full characterization and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-5%).
-
HPLC: The primary method for determining purity with high sensitivity.[6] It can quantify impurities down to very low levels (e.g., <0.1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LC-MS is particularly powerful for identifying the molecular weights of impurities seen in the HPLC chromatogram.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.[9]
References
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka. Retrieved from [Link]
- European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Googleapis.com.
-
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2010). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Retrieved from [Link]
-
PubMed. (1987). Gas Chromatographic Separation of Substituted Pyridines. J Chromatogr. Retrieved from [Link]
-
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Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
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ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
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MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
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MDPI. (n.d.). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from [Link]
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PMC - NIH. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
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MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
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ChemRxiv | Cambridge Open Engage. (2021). Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
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Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]
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ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of analytical methods for detecting amino acid impurities. Retrieved from [Link]
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ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
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Digital Commons@Georgia Southern. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]
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JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
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PubMed. (2024). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Pyridinols: A Comparative Analysis of 2-Amino-5-bromo-6-chloropyridin-3-ol
Introduction: The Pyridinol Scaffold as a Cornerstone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold"—a core molecular structure frequently found in successful therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast array of biological targets. Within this important class, aminopyridinol derivatives, particularly those adorned with halogens, have emerged as exceptionally versatile building blocks. These halogen atoms serve not only to modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, but also act as crucial handles for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth comparison of a highly functionalized pyridinol, 2-Amino-5-bromo-6-chloropyridin-3-ol , with its structural analogues. Our objective is to furnish researchers, medicinal chemists, and process development scientists with a clear, data-driven understanding of their comparative reactivity and utility. By examining the subtle yet significant impact of substituent patterns on chemical behavior, this document aims to empower scientists to make more informed decisions in the critical early stages of drug development and synthetic route design.
Focus Molecule: 2-Amino-5-bromo-6-chloropyridin-3-ol
2-Amino-5-bromo-6-chloropyridin-3-ol is a synthetically valuable intermediate characterized by a dense arrangement of functional groups on the pyridine core. The presence of an amino group, a hydroxyl group, and two distinct halogen atoms (bromine and chlorine) at specific positions creates a molecule with a rich and nuanced reactivity profile. This unique substitution pattern allows for selective, stepwise functionalization, making it a powerful tool for constructing complex molecular architectures.
The primary utility of this molecule lies in its capacity to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a foundational method for carbon-carbon bond formation in the pharmaceutical industry. The bromine atom at the 5-position is the principal site for such transformations, offering a reliable reactive handle for the introduction of aryl, heteroaryl, or vinyl substituents.
Comparative Analysis with Other Pyridinol Derivatives
To understand the specific advantages conferred by the unique substitution pattern of our focus molecule, we will compare it against two logical, less-substituted alternatives:
-
Alternative 1: 2-Amino-5-bromopyridin-3-ol - Lacks the C6 chlorine atom.
-
Alternative 2: 2-Amino-6-chloropyridin-3-ol - Lacks the C5 bromine atom.
Physicochemical Properties
The following table summarizes key computed and experimental physicochemical properties of the focus molecule and its comparators. These properties are critical as they influence solubility, membrane permeability, and overall suitability for drug development as described by frameworks like Lipinski's Rule of Five.
| Property | 2-Amino-5-bromo-6-chloropyridin-3-ol | 2-Amino-5-bromopyridin-3-ol[2][3][4] | 2-Amino-6-chloropyridin-3-ol (and related non-hydroxylated analog)[5] |
| Molecular Formula | C₅H₄BrClN₂O | C₅H₅BrN₂O | C₅H₅ClN₂O |
| Molecular Weight | 223.46 g/mol | 189.01 g/mol | 144.56 g/mol |
| Melting Point (°C) | Not widely reported | 200 - 208 | 69 - 73 (for 2-amino-6-chloropyridine) |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| LogP (Predicted) | ~1.5 | ~0.8 | ~0.8 |
| Reactivity Handle | C5-Br (primary), C6-Cl (secondary) | C5-Br | C6-Cl |
Data for 2-Amino-6-chloropyridin-3-ol is limited; properties for the closely related 2-Amino-6-chloropyridine are provided for context.
Theoretical Reactivity in Suzuki-Miyaura Cross-Coupling
The "performance" of these building blocks is most critically evaluated in the context of their reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a paramount example. The efficiency of this reaction is dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[6]
-
2-Amino-5-bromo-6-chloropyridin-3-ol : This molecule presents two potential sites for oxidative addition: the C-Br bond at position 5 and the C-Cl bond at position 6. It is a well-established principle that for aryl halides, the reactivity order for oxidative addition is I > Br > Cl. Therefore, palladium catalysts will selectively react with the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This offers a significant strategic advantage for building molecular complexity in a controlled manner. The electron-withdrawing nature of the chlorine at C6 and the hydroxyl at C3 can also influence the reactivity of the C5-Br bond, potentially making it more susceptible to oxidative addition.
-
2-Amino-5-bromopyridin-3-ol : This molecule offers a single, well-defined reaction site at the C5-Br bond. Its reactivity is generally high and predictable, making it a reliable building block. The absence of the electron-withdrawing chlorine atom at C6, compared to our focus molecule, might slightly decrease the electrophilicity of the pyridine ring, which could subtly influence reaction kinetics.
-
2-Amino-6-chloropyridin-3-ol : In this derivative, the only available handle for standard Suzuki coupling is the C-Cl bond. C-Cl bonds are notoriously less reactive than C-Br bonds and typically require more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and harsher reaction conditions to achieve efficient coupling.[6] This makes it an inherently less "performant" substrate for routine Suzuki couplings compared to its brominated counterparts.
The logical flow of a synthetic strategy involving these building blocks is visualized below, highlighting the decision-making process based on desired reactivity.
Caption: Synthetic strategy decision tree based on pyridinol reactivity.
Experimental Protocols
The following protocols are provided as robust starting points for researchers. They are based on established methodologies for Suzuki-Miyaura couplings of structurally similar aminopyridines.[7][8] Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Brominated Pyridinols
This protocol is suitable for 2-Amino-5-bromo-6-chloropyridin-3-ol and 2-Amino-5-bromopyridin-3-ol .
Materials:
-
Brominated Pyridinol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the brominated pyridinol (e.g., 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The general workflow for this experimental setup is illustrated below.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion and Outlook
The choice of a halogenated aminopyridinol building block is a critical decision in the design of a synthetic route. While all three compared molecules are valuable, they offer distinct strategic advantages.
-
2-Amino-5-bromopyridin-3-ol is an excellent choice for straightforward, high-yielding C5-arylations under standard Suzuki-Miyaura conditions.
-
2-Amino-6-chloropyridin-3-ol is a more specialized reagent, reserved for instances where C6-functionalization is explicitly required, with the understanding that more demanding catalytic conditions will be necessary.
-
2-Amino-5-bromo-6-chloropyridin-3-ol , the focus of this guide, offers the most synthetic flexibility. Its orthogonal reactivity allows for selective functionalization at the C5-position while preserving the C6-chloro substituent for subsequent transformations. This enables the construction of highly complex and diverse libraries of compounds from a single, advanced intermediate, making it a superior choice for discovery programs that require extensive structure-activity relationship (SAR) exploration.
As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of highly functionalized building blocks like 2-Amino-5-bromo-6-chloropyridin-3-ol will undoubtedly play an increasingly vital role in accelerating the pace of drug discovery.
References
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Shaikh, I. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]
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PubChem (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
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Chem-Impex (n.d.). 2-Amino-3-hydroxy-5-bromopyridine. Available at: [Link]
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PubChem (n.d.). 2-Amino-6-chloropyridine. National Center for Biotechnology Information. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. Available at: [Link]
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A Comparative Guide to the Synthesis of Substituted Pyidinols: From Classic Condensations to Modern Rearrangements
Substituted pyridinols and their tautomeric pyridone forms are cornerstone structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The ability to strategically introduce substituents onto this privileged heterocyclic core is of paramount importance in drug discovery and development, directly influencing a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of four distinct and widely employed synthetic routes for the preparation of substituted pyridinols, offering a blend of mechanistic insights, practical experimental protocols, and comparative data to inform the selection of the most appropriate methodology for a given synthetic challenge.
The Hantzsch Pyridine Synthesis: A Time-Honored Multicomponent Reaction
First reported in 1881 by Arthur Hantzsch, this multicomponent reaction remains a robust and reliable method for the synthesis of symmetrically substituted pyridines.[1] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2] A key characteristic of this synthesis is the initial formation of a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[3] This two-step sequence is often performed in a single pot.
Mechanistic Rationale
The Hantzsch synthesis elegantly assembles the pyridine ring through a series of well-understood condensation reactions. The choice of an alcohol as the solvent is crucial as it facilitates the dissolution of the reactants and intermediates. The reaction is typically heated to provide the necessary activation energy for the multiple bond-forming events. The mechanism proceeds as follows:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate an enamine.
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael fashion.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to yield the 1,4-dihydropyridine.
-
Aromatization: The dihydropyridine is then oxidized to the final pyridine product. The driving force for this step is the formation of a stable aromatic ring.[4]
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Nifedipine
This protocol details the synthesis of Nifedipine, a prominent calcium channel blocker, and serves as a representative example of the Hantzsch reaction.[5]
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).
-
Addition of Ammonia: Add concentrated aqueous ammonia (1.6 mL, 35% in water, 35 mmol) to the mixture.
-
Reflux: Fit the flask with a condenser and heat the mixture to reflux for 3.5 hours using an oil bath or heating mantle.
-
Crystallization: Allow the reaction mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath to induce crystallization.
-
Work-up and Purification: Collect the precipitate by suction filtration and wash the filter cake with water (10 mL) and cold methanol (5 mL).
-
Recrystallization: Recrystallize the crude product from methanol to obtain pure Nifedipine. Dry the product and determine the yield and melting point.
The Guareschi-Thorpe Pyridine Synthesis: A Versatile Route to Pyridinols
The Guareschi-Thorpe synthesis is a classical method for preparing 2-pyridinols (which exist in equilibrium with 2-pyridones) through the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.[6][7] A modern and greener variation of this reaction utilizes a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium.[6]
Mechanistic Rationale
This reaction proceeds through a series of condensation and cyclization steps. The use of ammonium carbonate in a water-ethanol mixture is a key feature of the modern protocol, acting as both the nitrogen source and a mild base, while also being environmentally benign.[6]
-
Amide Formation: In the three-component variant, the alkyl cyanoacetate first reacts with ammonia (from ammonium carbonate) to form cyanoacetamide in situ.
-
Knoevenagel Condensation: The active methylene group of cyanoacetamide undergoes a Knoevenagel condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Michael Addition: An intramolecular Michael addition then occurs, where the enolate of the remaining carbonyl group attacks the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The resulting intermediate cyclizes and tautomerizes to the more stable 2-pyridinol/2-pyridone product.
Caption: Workflow of the Guareschi-Thorpe Pyridine Synthesis.
Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridinol
The following is a general procedure for the three-component Guareschi-Thorpe synthesis.[6]
-
Reaction Setup: In a suitable flask, mix the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol), the alkyl cyanoacetate (e.g., ethyl cyanoacetate, 1 mmol), and ammonium carbonate (2 mmol).
-
Solvent and Heating: Add a 1:1 mixture of ethanol and water (2 mL) and stir the mixture at 80 °C.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). The product often precipitates from the reaction mixture upon formation.
-
Work-up: After completion, add cold water to the mixture to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The product is often pure enough without further purification.
The Bohlmann-Rahtz Pyridine Synthesis: A Pathway to Highly Substituted Pyridines
The Bohlmann-Rahtz synthesis provides access to 2,3,6-trisubstituted pyridines through the reaction of an enamine with an alkynylketone.[8] The traditional method is a two-step process involving the isolation of an aminodiene intermediate, which is then cyclized at high temperatures.[8] However, modern modifications have enabled this transformation to be carried out in a one-pot fashion, often with the aid of acid catalysis or microwave irradiation to lower the required temperature.[9][10]
Mechanistic Rationale
The Bohlmann-Rahtz synthesis is mechanistically distinct from the Hantzsch and Guareschi-Thorpe reactions. The use of an alkynylketone is a key feature, as it leads directly to the aromatic pyridine without the need for a separate oxidation step.[8]
-
Michael Addition: The enamine undergoes a Michael addition to the electron-deficient alkyne of the alkynylketone.
-
Isomerization: The resulting aminodiene intermediate undergoes a heat- or acid-catalyzed E/Z isomerization to adopt the conformation required for cyclization.
-
Cyclodehydration: An intramolecular cyclization followed by the elimination of water (cyclodehydration) affords the substituted pyridine.
Caption: Workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol: Microwave-Assisted Bohlmann-Rahtz Synthesis
This protocol describes a modern, one-pot, microwave-assisted Bohlmann-Rahtz synthesis.[10]
-
Reaction Mixture: In a microwave reaction vessel, prepare a solution of the alkynylketone (e.g., 1-phenyl-2-propyn-1-one, 40 mg, 0.31 mmol) and the enamine (e.g., ethyl 3-aminocrotonate, 52 mg, 0.40 mmol) in a 5:1 mixture of ethanol and acetic acid (3 mL).
-
Microwave Irradiation: Irradiate the mixture for 5 minutes at 120 °C in a microwave synthesizer. The initial power is typically set to around 90 W, with the instrument moderating the power to maintain the set temperature.
-
Cooling and Work-up: After the irradiation is complete, allow the solution to cool. The work-up procedure typically involves extraction with an organic solvent, drying of the organic layer, and evaporation of the solvent to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridine.
The Ciamician-Dennstedt Rearrangement: Ring Expansion to Pyridines
Unlike the previous methods that construct the pyridine ring from acyclic precursors, the Ciamician-Dennstedt rearrangement is a ring expansion reaction that converts pyrroles into 3-halopyridines.[11] The classical reaction involves the treatment of a pyrrole with a haloform (e.g., chloroform) and a strong base.[12] This method has historically been limited by low yields and a narrow substrate scope.[13] However, recent advancements, such as the use of α-chlorodiazirines as carbene precursors, have significantly improved the efficiency and scope of this transformation.[14]
Mechanistic Rationale
The core of the Ciamician-Dennstedt rearrangement is the reaction of a carbene with the pyrrole ring, leading to a strained cyclopropane intermediate that rearranges to the six-membered pyridine.
-
Carbene Formation: In the classical method, the haloform is deprotonated by a strong base to form a trihalomethyl anion, which then eliminates a halide ion to generate a dihalocarbene. In the modern approach, the α-chlorodiazirine thermally decomposes to produce a chlorocarbene.
-
Cyclopropanation: The electron-rich pyrrole ring attacks the electrophilic carbene, leading to the formation of a bicyclic cyclopropane intermediate.
-
Ring Expansion: This unstable intermediate undergoes an electrocyclic ring-opening to form a dihydropyridine cation.
-
Rearomatization: Elimination of a proton and a halide ion leads to the formation of the aromatic 3-halopyridine.
Caption: Workflow of the Ciamician-Dennstedt Rearrangement.
Experimental Protocol: Modern Ciamician-Dennstedt Rearrangement using an α-Chlorodiazirine
The following is a general procedure for the modern Ciamician-Dennstedt rearrangement.[13]
-
Reaction Setup: In a reaction vial, dissolve the pyrrole substrate and an inorganic base (e.g., sodium carbonate) in acetonitrile.
-
Addition of Carbene Precursor: Add the α-chlorodiazirine reagent to the mixture.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir for the required duration.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction is typically worked up by filtering off the inorganic base and evaporating the solvent.
-
Purification: The crude product is then purified by column chromatography to yield the desired 3-substituted pyridine.
Comparative Analysis of Synthesis Routes
| Feature | Hantzsch Synthesis | Guareschi-Thorpe Synthesis | Bohlmann-Rahtz Synthesis | Ciamician-Dennstedt Rearrangement |
| Starting Materials | Aldehyde, 2x β-Ketoester, Ammonia | 1,3-Dicarbonyl, Cyanoacetamide/Alkyl Cyanoacetate, Base | Enamine, Alkynylketone | Pyrrole, Carbene Precursor |
| Key Intermediate | 1,4-Dihydropyridine | Acyclic condensation adduct | Aminodiene | Bicyclic cyclopropane |
| Product | Symmetrically substituted pyridines | Substituted 2-pyridinols | 2,3,6-Trisubstituted pyridines | 3-Halopyridines (classical), 3-substituted pyridines (modern) |
| Typical Yields | Good to excellent (70-95%) | Good to excellent (80-95%) | Moderate to good (50-90%) | Low (classical), Good to excellent (modern, up to 90%)[13] |
| Advantages | Multicomponent, high atom economy, reliable. | Access to 2-pyridinols, green conditions possible. | Direct formation of aromatic pyridine, good for trisubstituted products. | Unique ring expansion strategy, access to otherwise difficult substitution patterns. |
| Disadvantages | Requires a separate oxidation step, primarily for symmetrical products. | Limited to 2-pyridinol products. | Can require high temperatures (classical), starting materials may be less accessible. | Historically low yields and harsh conditions, limited to pyrrole starting materials. |
Conclusion
The synthesis of substituted pyridinols is a mature field of organic chemistry, yet one that continues to evolve with the development of new methodologies and the refinement of classical techniques. The Hantzsch and Guareschi-Thorpe syntheses remain highly valuable for their simplicity and efficiency in constructing the pyridine core from simple acyclic precursors. The Bohlmann-Rahtz synthesis offers a more direct route to the aromatic pyridine ring, while the Ciamician-Dennstedt rearrangement provides a unique retrosynthetic disconnection through ring expansion. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Modern innovations, such as the use of microwave irradiation, flow chemistry, and novel reagents, continue to enhance the utility and sustainability of these important transformations, providing researchers with a powerful toolkit for the synthesis of this vital class of heterocyclic compounds.
References
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Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]
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Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Organic Chemistry Portal. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
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Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
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(n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
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Weinberg, E. J. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]
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(2010). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). ResearchGate. [Link]
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Kraft, A. (2020). 4.2.5.2. Hantzsch Synthesis of Nifedipine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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Liu, S., et al. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. ResearchGate. [Link]
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Smith, G. E., et al. (n.d.). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. [Link]
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(2010). ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. Wiley Online Library. [Link]
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(2007). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]
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Bagley, M. C., et al. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry, 70(4), 1389–1399. [Link]
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(n.d.). Ciamician-Dennstedt Rearrangement. Wiley Online Library. [Link]
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(n.d.). Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. Chemistry School. [Link]
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Crosby, O. (2020). Ciamician‐Dennstedt rearrangement. In Catalysis from A to Z. [Link]
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Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
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(n.d.). Hantzsch pyridine synthesis. ResearchGate. [Link]
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(n.d.). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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(2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
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(n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim. [Link]
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(2023). Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol Analogues
Introduction: The Strategic Value of the 2-Aminopyridin-3-ol Scaffold
The 2-aminopyridin-3-ol moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and rigid structure make it a cornerstone for designing molecules that interact with biological targets with high specificity and affinity. The specific compound, 2-Amino-5-bromo-6-chloropyridin-3-ol, serves as a highly versatile intermediate. The orthogonal reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization, making it an ideal starting point for generating diverse chemical libraries for drug discovery and other applications.
This guide provides an in-depth comparison of synthetic strategies to access not only the parent 2-Amino-5-bromo-6-chloropyridin-3-ol scaffold but also a variety of its analogues. We will explore the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols for key transformations.
Part 1: Synthesis of the Core Scaffold: 2-Amino-5-bromo-6-chloropyridin-3-ol
A direct, one-pot synthesis of this specific trifunctionalized pyridine is not commonly reported. A robust and logical approach involves a multi-step synthesis starting from more accessible precursors, such as 2-aminopyridin-3-ol. The general strategy involves sequential, directed halogenation.
Proposed Synthetic Pathway
The synthesis hinges on the controlled introduction of bromine and chlorine onto the 2-aminopyridin-3-ol core. The activating effect of the amino and hydroxyl groups directs electrophiles to the C3, C5, and C6 positions. Protecting the highly reactive amino group as an amide is a crucial step to moderate its directing effect and prevent side reactions, allowing for selective bromination at the C5 position.[1]
Causality of Experimental Design:
-
Acetylation: The initial protection of the 2-amino group as an acetamide serves two purposes: it reduces the nucleophilicity of the amino group, preventing N-bromination, and it moderates the powerful activating effect of the amine, which helps in achieving selective C5-bromination over di- or tri-bromination.
-
Bromination: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its mild nature and high selectivity for electrophilic aromatic substitution on activated rings.
-
Chlorination: Subsequent chlorination with N-chlorosuccinimide (NCS) targets the remaining activated position, C6.
-
Hydrolysis: The final step involves the hydrolysis of the acetamide protecting group to reveal the target 2-amino functionality.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 2-Amino-5-bromo-6-chloropyridin-3-ol.
Part 2: Comparative Synthesis of Key Analogues
The true utility of the 2-Amino-5-bromo-6-chloropyridin-3-ol scaffold lies in its capacity for differential functionalization. The distinct reactivities of the C-Br and C-Cl bonds are the key to analogue synthesis. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position. The C-Cl bond, being less reactive, can then be targeted under more forcing conditions or via alternative mechanisms like nucleophilic aromatic substitution (SNAr).
Strategy A: C5-Position Analogue Synthesis via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[2][3] It allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position by reacting the C5-bromo group with a corresponding boronic acid or ester.
Causality of Experimental Design:
-
Catalyst Choice: A Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)2 or using a stable Pd(0) source like Pd(PPh3)4, is essential. The choice of ligand (e.g., triphenylphosphine, SPhos, XPhos) is critical and depends on the steric and electronic properties of the coupling partners.
-
Base Selection: A base (e.g., K2CO3, Cs2CO3, K3PO4) is required to activate the boronic acid for transmetalation. The choice of base can significantly impact reaction yield and rate.
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: General scheme for C5-analogue synthesis via Suzuki-Miyaura coupling.
Strategy B: C6-Position Analogue Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the nitrogen atom. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.[4][5][6] The C6-chloro substituent can be displaced by a variety of nucleophiles in an SNAr reaction.[7]
Causality of Experimental Design:
-
Nucleophile Choice: Strong nucleophiles are required. Common examples include alkoxides (R-O⁻), thiolates (R-S⁻), and amines (R₂NH).
-
Reaction Conditions: The reaction often requires elevated temperatures to overcome the activation energy associated with the temporary disruption of aromaticity. A polar aprotic solvent like DMSO or DMF is typically used to solvate the nucleophile effectively.
-
Substrate Reactivity: The presence of electron-withdrawing groups on the ring enhances the rate of SNAr. The pyridine nitrogen atom itself acts as a powerful electron-withdrawing group, facilitating this reaction at the C6 position.[5][7]
Caption: General scheme for C6-analogue synthesis via SNAr reaction.
Part 3: Comparative Data Summary
The choice of synthetic strategy depends on the desired analogue and the required reaction scale. The following table provides a comparative overview of the two primary strategies for functionalization.
| Feature | Strategy A: C5-Suzuki Coupling | Strategy B: C6-SNAr |
| Target Position | C5 (Bromo-substitution) | C6 (Chloro-substitution) |
| Key Reaction | Palladium-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution |
| Typical Reagents | Boronic acids/esters, Pd catalyst, Base | Strong nucleophiles (alkoxides, amines, thiols) |
| Scope | Very broad; huge variety of boronic acids available. | Broad; dependent on nucleophile availability and stability. |
| Typical Yield | Good to Excellent (60-95%) | Moderate to Good (40-85%) |
| Key Challenge | Catalyst cost, ligand screening, removal of metal impurities. | Harsh conditions (high temp), potential side reactions. |
| Orthogonality | High selectivity for C-Br over C-Cl is achievable. | Reaction occurs at the most electron-deficient C-Cl position. |
Part 4: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of 2-Amino-5-bromo-6-chloropyridin-3-ol (Proposed)
-
Step 1: Acetylation of 2-Aminopyridin-3-ol
-
Dissolve 2-aminopyridin-3-ol (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-acetamidopyridin-3-ol.
-
-
Step 2: Bromination
-
Dissolve 2-acetamidopyridin-3-ol (1.0 eq) in acetonitrile (MeCN).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain 2-acetamido-5-bromopyridin-3-ol.
-
-
Step 3: Chlorination
-
Dissolve 2-acetamido-5-bromopyridin-3-ol (1.0 eq) in a suitable solvent such as DMF.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq).
-
Heat the mixture to 60-80°C and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-acetamido-5-bromo-6-chloropyridin-3-ol.
-
-
Step 4: Hydrolysis
-
Suspend 2-acetamido-5-bromo-6-chloropyridin-3-ol (1.0 eq) in a 6M aqueous HCl solution.
-
Heat the mixture to reflux (approx. 100°C) for 4-8 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the solution to 0°C and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH until pH 7-8.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-Amino-5-bromo-6-chloropyridin-3-ol.
-
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-5-bromo-6-chloropyridin-3-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-100°C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the C5-arylated analogue.
-
References
-
ResearchGate. (n.d.). General synthetic routes of 2-aminopyridine derivatives. Retrieved from [Link]
-
Pubs.acs.org. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Retrieved from [Link]
-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
-
Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]
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MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]
-
ResearchGate. (2013, November 20). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]
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Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]
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Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Retrieved from [Link]
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PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
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ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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ResearchGate. (n.d.). Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and.... Retrieved from [Link]
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Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]
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Pubs.acs.org. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
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JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
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A Head-to-Head Benchmarking Guide: 2-Amino-5-bromo-6-chloropyridin-3-ol in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The heterobicyclic scaffold of pyridine, in particular, is a cornerstone of many FDA-approved drugs due to its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring. Within this class, highly functionalized pyridinols present a unique synthetic versatility. This guide provides an in-depth comparative analysis of 2-Amino-5-bromo-6-chloropyridin-3-ol , a key intermediate, benchmarking its performance against established precursors in the synthesis of complex molecular targets. We will delve into the causality behind its synthetic utility, supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on its advantages.
The Strategic Advantage of Polysubstituted Pyridinols
Polysubstituted pyridines are privileged structures in drug discovery, appearing in a vast array of therapeutics targeting kinases, proteases, and other enzymes. The precise arrangement of substituents on the pyridine core is critical for modulating potency, selectivity, and pharmacokinetic properties. Intermediates like 2-Amino-5-bromo-6-chloropyridin-3-ol offer a pre-packaged, highly functionalized core, enabling chemists to rapidly explore chemical space through late-stage diversification.
The key to this intermediate's utility lies in the orthogonal reactivity of its multiple functional groups:
-
Amino Group (Position 2): A versatile handle for amide bond formation, sulfonylation, or as a directing group.
-
Hydroxyl Group (Position 3): Can be alkylated to form ethers, acylated to form esters, or used to modulate solubility and hydrogen bonding.
-
Bromo and Chloro Groups (Positions 5 and 6): The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this molecule's utility. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for selective functionalization at the 5-position, leaving the 6-position available for subsequent transformations. This chemo-selective handle is a critical advantage for building molecular complexity in a controlled, stepwise manner.
Below is a diagram illustrating the structure and key reactive sites of the title compound.
Caption: Structure and reactive sites of 2-Amino-5-bromo-6-chloropyridin-3-ol.
Benchmarking Against an Established Alternative: 2-Amino-3-hydroxy-5-bromopyridine
To objectively evaluate the performance of 2-Amino-5-bromo-6-chloropyridin-3-ol, we will benchmark it against a commonly used, structurally related intermediate: 2-Amino-3-hydroxy-5-bromopyridine . This alternative lacks the chloro substituent at the 6-position, which has significant implications for synthetic strategy.
| Feature | 2-Amino-5-bromo-6-chloropyridin-3-ol | 2-Amino-3-hydroxy-5-bromopyridine |
| Structure | Pyridine core with NH₂, OH, Br, and Cl substituents | Pyridine core with NH₂, OH, and Br substituents |
| Key Advantage | Orthogonal reactivity of Br and Cl for sequential, site-selective cross-couplings. | Simpler structure, potentially lower cost. |
| Primary Application | Synthesis of complex, multi-substituted heterocycles (e.g., IRAK4 inhibitors). | General synthesis of 5-substituted-2-aminopyridines. |
| Synthetic Steps | Allows for a two-step, divergent diversification strategy. | Primarily allows for a single cross-coupling at the 5-position. |
Performance in a Key Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. We will compare the performance of both intermediates in a representative reaction, coupling the 5-bromo position with a boronic acid. A key application for this class of intermediates is in the synthesis of IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are of significant interest in immunology and oncology.
The workflow for a typical two-step diversification using our target intermediate is illustrated below.
Caption: Sequential cross-coupling workflow enabled by differential halogen reactivity.
Experimental Protocol: Selective Suzuki Coupling
This protocol is adapted from methodologies described in the synthesis of related kinase inhibitors.
Objective: To selectively couple an aryl boronic acid to the 5-position of 2-Amino-5-bromo-6-chloropyridin-3-ol while preserving the 6-chloro substituent.
Materials:
-
2-Amino-5-bromo-6-chloropyridin-3-ol (1.0 eq)
-
(4-Methoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add 2-Amino-5-bromo-6-chloropyridin-3-ol, (4-methoxyphenyl)boronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(dppf)Cl₂ catalyst to the flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent should be degassed prior to use.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance Data
| Parameter | 2-Amino-5-bromo-6-chloropyridin-3-ol | 2-Amino-3-hydroxy-5-bromopyridine | Justification & Expert Insight |
| Reaction Time | 4-6 hours | 4-6 hours | Reaction kinetics at the C-Br bond are comparable under these conditions. |
| Typical Yield | 85-95% | 88-98% | Both substrates are highly activated towards Suzuki coupling at the 5-position. |
| Purity (Post-Chroma.) | >98% | >98% | Standard purification techniques are effective for both products. |
| Selectivity | Excellent (>99:1 for C-Br vs C-Cl) | N/A (Only one coupling site) | This is the critical differentiator. The lower reactivity of the C-Cl bond under these specific catalytic conditions allows for its complete preservation. Harsher conditions (e.g., stronger phosphine ligands, higher temperatures) would be required to engage the chloro-substituent. |
| Versatility | High. The product retains a handle for a second, distinct diversification step. | Moderate. The product is the final coupled structure unless other functional groups are manipulated. | The ability to introduce two different aryl or heteroaryl groups in a controlled sequence is a major strategic advantage in library synthesis and lead optimization. |
Conclusion: A Superior Scaffold for Complex Synthesis
While both 2-Amino-5-bromo-6-chloropyridin-3-ol and 2-Amino-3-hydroxy-5-bromopyridine are effective intermediates for introducing a 5-substituted-2-aminopyridinol core, our analysis reveals the superior strategic value of the chloro-substituted variant for the synthesis of complex, multi-substituted molecules.
The key takeaway for researchers is the principle of orthogonal reactivity . The differential reactivity between the C-Br and C-Cl bonds in 2-Amino-5-bromo-6-chloropyridin-3-ol is not a minor feature; it is a deliberate design element that enables a more sophisticated and efficient synthetic strategy. It allows for the construction of a di-substituted pyridine core in a controlled, sequential manner from a single starting material, a capability the simpler bromo-pyridinol lacks. This reduces the number of linear steps and increases the overall convergence of a synthetic route, which is highly valuable in resource-intensive drug development programs. For projects requiring rapid library synthesis and exploration of structure-activity relationships around a central pyridine scaffold, 2-Amino-5-bromo-6-chloropyridin-3-ol presents a clear and compelling advantage.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromo-6-chloropyridin-3-ol
For Immediate Use by Laboratory and Drug Development Professionals
As a senior application scientist, I understand that meticulous handling of chemical reagents is paramount, extending from the moment of acquisition to their final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-bromo-6-chloropyridin-3-ol, a halogenated pyridine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the safety data of structurally analogous chemicals, ensuring a conservative and safety-first approach.
The core principle of this guide is to treat 2-Amino-5-bromo-6-chloropyridin-3-ol as a hazardous waste, necessitating stringent containment and disposal procedures in compliance with local, regional, and national regulations. This ensures the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment
Based on analogous compounds, 2-Amino-5-bromo-6-chloropyridin-3-ol should be presumed to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2][3][4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specifications | Rationale |
| Gloves | Nitrile or neoprene, chemical-resistant | To prevent skin contact and absorption.[6] |
| Eye Protection | Chemical splash goggles | To protect eyes from dust particles and splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified fume hood | To prevent inhalation of potentially harmful dust or vapors.[6] |
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. Due to the presence of bromine and chlorine atoms, 2-Amino-5-bromo-6-chloropyridin-3-ol is classified as a halogenated organic waste .[7] It is crucial to segregate this waste stream from non-halogenated organic waste to ensure proper treatment and disposal, as mixing can lead to hazardous reactions and complicate the disposal process.[7]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3] Thermal decomposition may produce toxic fumes, including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of 2-Amino-5-bromo-6-chloropyridin-3-ol waste.
1. Waste Collection:
- Solid Waste: Collect dry, solid 2-Amino-5-bromo-6-chloropyridin-3-ol waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled hazardous waste container.[2][3]
- Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.[7] Do not mix with non-halogenated waste streams.[7]
2. Container Selection and Labeling:
- Use a UN-certified, leak-proof container with a secure lid, appropriate for solid or liquid hazardous waste.[8]
- The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Amino-5-bromo-6-chloropyridin-3-ol," and the appropriate hazard pictograms (e.g., harmful/irritant).[6] The date of waste accumulation should also be clearly marked.
3. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1][6]
- Ensure the storage area is secure and accessible only to authorized personnel.[2]
4. Arranging for Disposal:
- Waste disposal must be handled by a licensed hazardous waste management company.[9]
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. They will have established procedures and approved vendors for hazardous waste disposal.
- Never dispose of this chemical down the drain or in regular trash.[4][10] This is both unsafe and illegal.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[2]
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Report: Report the spill to your EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-5-bromo-6-chloropyridin-3-ol.
Caption: Disposal workflow for 2-Amino-5-bromo-6-chloropyridin-3-ol.
References
- Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
- CymitQuimica. (2022, May 16). 3-Amino-2-bromo-5-chloropyridine Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- Thermo Fisher Scientific. (2025, December 19). 2-Amino-5-bromopyrimidine Safety Data Sheet.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
- TCI Chemicals. (2025, January 2). 2-Amino-5-chloro-6-methylpyridine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Pyridine Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (n.d.). 4-Amino-5-bromo-2-chloropyridine Safety Data Sheet.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
- Occupational Safety and Health Administration. (n.d.). Pyridine.
- Fisher Scientific. (2009, October 2). Pyridine Safety Data Sheet.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. rug.nl [rug.nl]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
